molecular formula C9H20N2O B13901038 2-amino-N-tert-butyl-3-methylbutanamide

2-amino-N-tert-butyl-3-methylbutanamide

Cat. No.: B13901038
M. Wt: 172.27 g/mol
InChI Key: SIZVNUMWTAXYAR-UHFFFAOYSA-N
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Description

2-amino-N-tert-butyl-3-methylbutanamide is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-tert-butyl-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-tert-butyl-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-tert-butyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZVNUMWTAXYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide (commonly known as L-Valine tert-butylamide ).

Core Identity & Strategic Utility in Drug Discovery

Executive Summary

(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide is a specialized amino acid derivative characterized by the coupling of L-Valine to a bulky tert-butylamine group. In the pharmaceutical and analytical sciences, this compound serves two critical functions:

  • Metabolic Stabilizer: As a C-terminal capping group in peptidomimetics, the steric bulk of the tert-butyl moiety significantly retards proteolytic cleavage, extending the in vivo half-life of peptide-based therapeutics.

  • Chiral Selector: It is the fundamental chiral selector in Chirasil-Val , a gold-standard stationary phase for the gas-chromatographic separation of amino acid enantiomers.

Physicochemical Profile

The introduction of the tert-butyl group fundamentally alters the solubility and lipophilicity profile compared to the parent amino acid, L-Valine.

PropertySpecification
IUPAC Name (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide
Common Name L-Valine tert-butylamide
CAS Number 70421-65-7 (Hydrochloride salt)
Molecular Formula C₉H₂₀N₂O (Free Base) / C₉H₂₁ClN₂O (HCl Salt)
Molecular Weight 172.27 g/mol (Free Base) / 208.73 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Solubility Highly soluble in MeOH, Water; Sparingly soluble in non-polar solvents (Free Base is soluble in DCM)
Optical Rotation

(c=1, MeOH)
pKa (Estimated)

(

-amino group)
H-Bond Potential Donor: 2 (Amine, Amide NH); Acceptor: 1 (Carbonyl O)
Synthetic Methodology

Synthesizing this compound presents a specific challenge: the steric hindrance of the tert-butylamine nucleophile combined with the bulky isopropyl side chain of Valine. Standard coupling protocols often suffer from slow kinetics or incomplete conversion.

Optimized Protocol: Mixed Anhydride Method

Rationale: The mixed anhydride method is preferred for scaling as it avoids the formation of difficult-to-remove urea byproducts associated with DCC/EDC couplings.

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-L-Valine (1.0 eq) in anhydrous THF under Nitrogen at -15°C. Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl Chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

  • Coupling: Add tert-Butylamine (1.2 eq) dropwise. The bulky amine requires the activated anhydride to be highly electrophilic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane).

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Treat the intermediate (Boc-Val-NH-tBu) with **4M HCl in D

Physicochemical Characterization and Solubility Profiling of 2-Amino-N-tert-butyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Chemistry & Drug Development

Executive Summary

This technical guide provides an in-depth analysis of 2-amino-N-tert-butyl-3-methylbutanamide (commonly referred to as L-Valine tert-butylamide ). This compound is a critical chiral building block, most notably serving as the penultimate intermediate in the synthesis of the HIV protease inhibitor Atazanavir (Reyataz) .

Understanding its solubility profile is not merely a matter of thermodynamic data but a practical necessity for kinetic resolution, phase separation, and crystallization during large-scale manufacturing. This guide synthesizes calculated physicochemical data with empirical process chemistry protocols to establish a robust handling framework.

Part 1: Physicochemical Properties & Structural Logic

To predict solubility behavior, we must first deconstruct the molecular architecture. The molecule consists of a lipophilic valine side chain (isopropyl), a bulky hydrophobic tert-butyl amide cap, and a polar, ionizable primary amine.

Molecular Identity[1]
  • IUPAC Name: (2S)-2-amino-N-tert-butyl-3-methylbutanamide[1][2]

  • Common Name: L-Valine tert-butylamide[1][2][3][4]

  • CAS Number: 58281-79-1 (Free Base) | 70421-65-7 (HCl Salt)

  • Molecular Weight: 172.27 g/mol (Free Base)[5]

The "Amphiphilic Switch"

The solubility of this compound is governed by its protonation state. It acts as a "pH-switchable" amphiphile.

PropertyValue (Approx.)Implication for Solubility
LogP (Octanol/Water) 1.38 (Calculated)Free Base: Moderately lipophilic. Prefers organic phases (DCM, EtOAc).
pKa (Primary Amine) 9.15 – 9.5pH < 7: Fully protonated (Cationic). Highly water-soluble. pH > 10: Deprotonated (Neutral). Organic-soluble.
H-Bond Donors/Acceptors 2 / 2Capable of strong H-bonding in alcohols; crystalline lattice stability is high.

Part 2: Solubility Profile & Solvent Compatibility

The following data is synthesized from process development literature regarding Atazanavir intermediates.

Thermodynamic Solubility Table (Free Base vs. Salt)
Solvent ClassSpecific SolventFree Base Solubility (pH > 10)HCl Salt Solubility (pH < 2)Process Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) LowPrimary extraction solvent for the free base.
Esters Ethyl Acetate (EtOAc)High Very LowCrystallization solvent (often with heptane).[6]
Alcohols Methanol / EthanolHigh High Universal solvent; used for homogenous reactions.
Alkanes n-Heptane / HexaneLow / InsolubleInsolubleAnti-solvent used to force crystallization.
Aqueous Water (Neutral)Low / ModerateVery High Aqueous phase for salt formation/removal.
Aqueous Water (Acidic 1M HCl)N/A (Converts to Salt) >200 mg/mL Acid wash to remove impurities or capture product.
Critical Phase Behavior
  • The "Oil-Out" Phenomenon: In the presence of impurities or mixed solvents (e.g., Toluene/Water), the free base may separate not as a solid but as a dense oil. This is thermodynamically stable but kinetically undesirable for purification.

    • Remediation: Use of a seed crystal of the pure enantiomer in an EtOAc/Heptane system is required to break the oil phase.

Part 3: pH-Dependent Extraction Strategy (The "Swing" Protocol)

The most reliable method for purifying L-Valine tert-butylamide is the Acid-Base Swing Extraction . This utilizes the pKa (~9.[7]2) to toggle the molecule between aqueous and organic phases, leaving non-basic impurities behind.

The Logic Flow (Graphviz Visualization)

ExtractionLogic Start Crude Reaction Mixture (Contains Impurities) AcidWash Acidify to pH 2.0 (1M HCl) Start->AcidWash Protonation PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgWaste Organic Phase (Non-basic Impurities) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Product as HCl Salt) PhaseSep1->AqPhase Keep BaseWash Basify to pH 12.0 (NaOH/K2CO3) AqPhase->BaseWash Deprotonation Extract Extract with DCM/EtOAc BaseWash->Extract PhaseSep2 Phase Separation 2 Extract->PhaseSep2 AqWaste Aqueous Waste (Salts) PhaseSep2->AqWaste Discard FinalProd Organic Phase (Pure Free Base) PhaseSep2->FinalProd Evaporate/Crystallize

Figure 1: Purification logic flow based on the pKa switch of the primary amine.

Part 4: Experimental Protocols

Protocol A: Determination of Phase Distribution (Self-Validating)

Before committing a large batch, run this diagnostic to confirm partition coefficients in your specific solvent system.

Reagents: 100mg L-Valine tert-butylamide, 5mL DCM, 5mL Water, 1M HCl, 1M NaOH.

  • Dissolution: Dissolve 100mg compound in 5mL DCM.

  • Acid Contact: Add 5mL Water. Adjust pH to <2 using HCl. Shake.

    • Validation Check: Spot organic layer on TLC (Silica, Ninhydrin stain). It should be empty (Compound moved to water).

  • Base Contact: Separate aqueous layer. Adjust pH to >12 using NaOH. Add 5mL fresh DCM. Shake.

    • Validation Check: Spot aqueous layer on TLC. It should be empty (Compound moved back to DCM).

  • Result: If TLC confirms the migration, the solvent system is valid for scale-up.

Protocol B: Crystallization of the Free Base

This protocol avoids the "oiling out" issue common with valine derivatives.

  • Concentration: Concentrate the organic extract (from Protocol A) to a thick oil.

  • Solvent Swap: Add Ethyl Acetate (3 mL per gram of substrate). Warm to 40°C until dissolved.

  • Anti-Solvent Addition: Slowly add n-Heptane (dropwise) until the solution turns slightly turbid.

  • Seeding: Add a seed crystal of pure L-Valine tert-butylamide.

  • Cooling: Cool gradually to 0°C over 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold 1:4 EtOAc:Heptane.

Part 5: Stability & Handling

Hygroscopicity
  • HCl Salt: Highly hygroscopic. Must be stored in a desiccator. Exposure to air causes it to clump and deliquesce, making precise weighing impossible.

  • Free Base: Moderately stable but can absorb CO2 from the air to form carbamates over long periods. Store under Nitrogen/Argon.

Thermal Stability
  • The tert-butyl amide bond is sterically hindered and thermally stable up to ~150°C.

  • However, racemization can occur if heated in strongly basic conditions for extended periods. Maintain temperature <50°C during basic extraction steps to preserve the (S)-enantiomer purity required for Atazanavir.

References

  • PubChem. (n.d.). L-Valine tert.butyl amide | C9H20N2O.[1][2][3] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Xu, Z., et al. (2002).[8] Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232,632. Organic Process Research & Development. (Cited via Google Patents EP1755596A2). Retrieved February 20, 2026, from [Link]

  • Bristol-Myers Squibb. (2013). Process for preparing atazanavir bisulfate and novel forms. European Patent EP1755596A2.
  • EPA CompTox. (2025).[7] Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. US Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

Sources

A Technical Guide to the Elucidation of the Mechanism of Action for 2-amino-N-tert-butyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the proposed scientific investigation of the novel chemical entity (NCE), 2-amino-N-tert-butyl-3-methylbutanamide. As of the date of this publication, there is a notable absence of published scientific literature detailing a confirmed mechanism of action for this compound. Therefore, this guide is structured as a comprehensive research framework, outlining the logical, step-by-step process a drug discovery program would undertake to identify its biological target and elucidate its pharmacological mechanism.

Executive Summary & Compound Overview

2-amino-N-tert-butyl-3-methylbutanamide is a derivative of the amino acid L-valine. Its structure is characterized by two key features: the L-valine core and an N-tert-butyl amide group. While basic chemical and physical properties are available from various suppliers, no significant biological activity or pharmacological data has been reported in peer-reviewed literature.[1] This guide provides a scientifically-grounded, hypothetical roadmap for the complete mechanistic characterization of this molecule, from initial target hypothesis generation to detailed in vitro validation.

Compound Structure:

  • Core: L-valine, an essential amino acid.

  • Modification: The carboxylic acid group is converted to an N-tert-butyl amide.

  • Chemical Formula: C₉H₂₀N₂O[1]

  • Molecular Weight: 172.27 g/mol [1]

The presence of the amide bond is a critical feature in many pharmaceuticals, contributing to molecular recognition, stability, and solubility.[2][3] The tert-butyl group is a large, sterically hindering moiety frequently used in medicinal chemistry.[4] Its inclusion can serve several purposes:

  • Metabolic Shielding: It can sterically block enzymatic degradation, potentially increasing the compound's biological half-life.[5]

  • Receptor Selectivity: The bulkiness of the group can confer selectivity by preventing the molecule from binding to off-target receptors.[5]

  • Conformational Locking: It can restrict the molecule's flexibility, locking it into a specific, biologically active conformation.[5]

Given these structural features, a logical starting point is to hypothesize that 2-amino-N-tert-butyl-3-methylbutanamide may act as a modulator of protein-protein interactions, an enzyme inhibitor (e.g., of proteases), or a ligand for a receptor that recognizes amino acid-like structures.

Proposed Research Workflow for Mechanism of Action (MOA) Elucidation

The core directive of this research plan is to systematically identify the molecular target(s) of 2-amino-N-tert-butyl-3-methylbutanamide and characterize the nature of its interaction. The workflow is designed in a tiered approach, starting with broad, unbiased screening and progressing to specific, hypothesis-driven validation experiments.

MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Cellular & In-Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identifies Biological Context binding_assays Binding Assays (SPR, ITC, Radioligand) affinity_chromatography->binding_assays Identifies Direct Binders computational_screening Computational Screening (Reverse Docking) computational_screening->binding_assays Predicts Potential Binders functional_assays Functional Assays (Enzyme Kinetics, Second Messenger) binding_assays->functional_assays Confirms Affinity & Kinetics cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) functional_assays->cellular_thermal_shift Confirms Functional Effect target_knockdown Target Knockdown/Knockout Studies (siRNA, CRISPR) cellular_thermal_shift->target_knockdown Confirms Target Engagement in Cells target_knockdown->functional_assays Validates Target Dependence

Caption: A proposed workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Identification

The initial phase is designed to generate hypotheses about the molecular target. A multi-pronged approach reduces the risk of false negatives and provides converging lines of evidence.

3.1.1 Protocol: Affinity Chromatography-Mass Spectrometry

This method aims to physically isolate the binding partners of the compound from a complex biological sample.

  • Causality: By immobilizing the compound on a solid support, we can "fish" for its interacting proteins in a cell lysate. Proteins that bind are then identified by mass spectrometry, providing direct evidence of a physical interaction.

  • Step-by-Step Methodology:

    • Ligand Immobilization: Synthesize an analogue of 2-amino-N-tert-butyl-3-methylbutanamide with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid) suitable for covalent coupling to activated agarose beads (e.g., NHS-activated Sepharose).

    • Control Bead Preparation: Prepare control beads by quenching the activated groups with a small molecule like ethanolamine to account for non-specific binding to the matrix.

    • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed in phenotypic screens).

    • Affinity Pulldown: Incubate the cell lysate separately with the ligand-coupled beads and the control beads.

    • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

    • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the ligand-coupled beads, and identify them using tryptic digestion followed by LC-MS/MS analysis.

3.1.2 Protocol: Computational Reverse Docking

This in silico method screens the compound against a library of known protein structures.

  • Causality: By computationally predicting the binding energy of the compound to thousands of protein binding sites, we can prioritize a list of potential targets for experimental validation.

  • Step-by-Step Methodology:

    • Ligand Preparation: Generate a 3D conformer of 2-amino-N-tert-butyl-3-methylbutanamide and assign appropriate partial charges.

    • Target Library: Utilize a database of high-resolution protein crystal structures (e.g., PDB).

    • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to systematically place the ligand into the binding pockets of the target library proteins.

    • Scoring and Ranking: Score each pose based on a scoring function that estimates binding affinity. Rank the proteins based on the best docking scores.

    • Hit Selection: Select the top-ranked potential targets for subsequent experimental validation.

Phase 2: Target Validation and Characterization

Once a list of putative targets is generated, the next phase is to confirm a direct, functional interaction.

3.2.1 Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics.

  • Causality: This experiment directly measures the association (kₐ) and dissociation (kₑ) rates of the compound binding to the purified target protein, providing a definitive measure of binding affinity (K₋).

  • Step-by-Step Methodology:

    • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

    • Analyte Injection: Flow precise concentrations of 2-amino-N-tert-butyl-3-methylbutanamide in solution over the sensor chip.

    • Data Acquisition: Measure the change in the refractive index at the surface as the compound binds (association phase) and washes off (dissociation phase).

    • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and the equilibrium dissociation constant (K₋).

Quantitative Data Summary (Hypothetical)

ParameterDescriptionValue
kₐ (on-rate) Rate of association1 x 10⁵ M⁻¹s⁻¹
kₑ (off-rate) Rate of dissociation1 x 10⁻³ s⁻¹
K₋ (affinity) Dissociation constant (kₑ/kₐ)10 nM

3.2.2 Protocol: Enzyme Inhibition Assay (Example for a Protease Target)

If the validated target is an enzyme, its functional modulation must be quantified.

  • Causality: This assay measures the effect of the compound on the catalytic activity of the enzyme, determining whether it acts as an inhibitor or activator and revealing its potency (IC₅₀).

  • Step-by-Step Methodology:

    • Assay Setup: In a microplate, combine the purified enzyme and a fluorogenic substrate that releases a fluorescent signal upon cleavage.

    • Compound Titration: Add 2-amino-N-tert-butyl-3-methylbutanamide across a range of concentrations (e.g., 1 nM to 100 µM).

    • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).

    • Signal Detection: Measure the rate of increase in fluorescence over time using a plate reader.

    • Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling_Pathway Compound 2-amino-N-tert-butyl- 3-methylbutanamide Target_Protease Target Protease (e.g., Caspase-3) Compound->Target_Protease Inhibition Substrate Substrate (Pro-apoptotic factor) Target_Protease->Substrate Cleavage Cleaved_Substrate Cleaved Substrate (Active apoptotic factor) Target_Protease->Cleaved_Substrate Cleavage Apoptosis Apoptosis Cleaved_Substrate->Apoptosis Induction

Caption: Hypothetical signaling pathway illustrating inhibition of a target protease.

Conclusion

While 2-amino-N-tert-butyl-3-methylbutanamide is currently an uncharacterized molecule from a pharmacological standpoint, its chemical structure, based on an amino acid scaffold and featuring a sterically important tert-butyl group, suggests a strong potential for specific biological activity. The comprehensive research framework detailed in this guide provides a robust, multi-faceted strategy for its characterization. By systematically executing the proposed phases of target identification, validation, and cellular confirmation, researchers can effectively elucidate its mechanism of action, paving the way for potential therapeutic development.

References

  • Bisel, P., Al-Momanib, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

  • Yang, X. F., et al. (2026). Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources. Chemistry & Biodiversity. [Link]

  • EBSCO. Amides | Chemistry | Research Starters. [Link]

  • Connor, S., et al. (2010). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 15(13-14), 544-555. [Link]

Sources

Technical Whitepaper: 2-Amino-N-tert-butyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 2-amino-N-tert-butyl-3-methylbutanamide , commonly known as L-Valine tert-butylamide .

The "Chirasil-Val" Scaffold: From Chiral Recognition to Pharmacophore Design

Executive Summary

2-amino-N-tert-butyl-3-methylbutanamide (L-Valine tert-butylamide) is a specialized amino acid derivative that serves as a cornerstone in the field of enantioselective analysis . Unlike generic building blocks, this molecule possesses a unique combination of steric bulk (tert-butyl group) and chirality (L-Valine core) that makes it an ideal "selector" for distinguishing between molecular mirror images.

Its primary claim to fame is the Chirasil-Val stationary phase—a legendary tool in gas chromatography (GC) used to separate amino acid enantiomers in everything from peptide drugs to extraterrestrial meteorites. Beyond analysis, it is an emerging scaffold in medicinal chemistry, offering metabolic stability and conformational control in peptide-based drug design.

Part 1: Chemical Identity & Physicochemical Profile

This molecule is the amide formed between L-Valine and tert-butylamine . The bulky tert-butyl group locks the conformation of the amide bond, creating a rigid "cleft" that is essential for its function as a chiral selector.

PropertyData
IUPAC Name (2S)-2-amino-N-tert-butyl-3-methylbutanamide
Common Name L-Valine tert-butylamide (H-Val-NH-tBu)
CAS Number 70421-65-7 (Hydrochloride), 69981-34-6 (Free base)
Molecular Formula C₉H₂₀N₂O (Free base)
Molecular Weight 172.27 g/mol
Chiral Center S-configuration (derived from L-Valine)
Key Structural Features [1][2][3][4][5][6][7][8][9][10] • Isopropyl Side Chain: Provides local steric hindrance.• tert-Butyl Amide: Acts as a "wall" to prevent racemization and direct binding.• Primary Amine: Available for derivatization or anchoring to silica/polymers.
Part 2: The "Chirasil-Val" Mechanism (Core Application)

The most scientifically significant application of this molecule is its role as the chiral selector in Chirasil-Val GC columns. When grafted onto a polysiloxane backbone, L-Valine tert-butylamide creates a chiral environment capable of resolving racemates via hydrogen bonding.

2.1 The Mechanism of Enantioseparation

Separation occurs because the L-Valine tert-butylamide selector forms transient diastereomeric complexes with the analyte (the "selectand").

  • Homochiral Interaction (L-Selector + L-Analyte): The spatial arrangement allows for the formation of multiple hydrogen bonds (typically 3). This complex is thermodynamically more stable (higher enthalpy of association).

  • Heterochiral Interaction (L-Selector + D-Analyte): Steric clash between the isopropyl group of the valine and the side chain of the D-analyte disrupts hydrogen bonding. This complex is weaker.

Result: In a standard Chirasil-L-Val column, the D-enantiomers elute first , while the L-enantiomers are retained longer due to the stronger interaction.

2.2 Visualization of the Interaction

The following diagram illustrates the hydrogen-bonding network and the steric "locking" mechanism that differentiates the enantiomers.

ChiralRecognition cluster_mechanism Thermodynamic Interaction Selector Selector (L-Val-tBu Amide) Complex_Stable Stable Homochiral Complex (Retained on Column) Selector->Complex_Stable H-Bond Donor/Acceptor Match Complex_Unstable Transient Heterochiral Complex (Elutes Rapidly) Selector->Complex_Unstable H-Bond Disruption Analyte_L Analyte (L-Isomer) Strong Binding Analyte_L->Complex_Stable Steric Fit Analyte_D Analyte (D-Isomer) Weak Binding Analyte_D->Complex_Unstable Steric Clash (Isopropyl vs Sidechain) Complex_Stable->Complex_Unstable ΔΔG (Chiral Recognition Energy)

Figure 1: Mechanism of chiral recognition on a Chirasil-Val stationary phase. The "lock-and-key" fit favors the L-L interaction, increasing retention time for L-amino acids.

Part 3: Synthetic Utility & Medicinal Chemistry

Beyond analysis, L-Valine tert-butylamide is a valuable intermediate in drug synthesis.

3.1 Pharmacophore Features
  • Metabolic Stability: The bulky tert-butyl group protects the amide bond from enzymatic hydrolysis by proteases.

  • Conformational Constraint: It forces the peptide backbone into specific turn geometries (often

    
    -turns), which can increase potency in receptor binding.
    
  • Distinction from Designer Drugs: It is crucial to distinguish this moiety from tert-leucinamide (found in synthetic cannabinoids like ADB-FUBINACA). While structurally similar, the valine derivative (isopropyl group) has a distinct pharmacological profile and is less common in illicit substances, serving primarily legitimate research roles.

3.2 Synthesis Protocol

The synthesis of L-Valine tert-butylamide hydrochloride is a standard peptide coupling procedure that can be performed in any research laboratory.

Reaction Scheme:

  • Protection: L-Valine

    
     N-Boc-L-Valine.
    
  • Coupling: N-Boc-L-Valine + tert-Butylamine (using DCC/HOBt or HATU).

  • Deprotection: N-Boc-L-Valine-tBu-amide + HCl/Dioxane

    
     Product.
    

Synthesis Step1 Start: N-Boc-L-Valine Intermediate Intermediate: N-Boc-L-Valine-N-tert-butylamide Step1->Intermediate Amide Coupling (-10°C to RT) Reagents Reagents: tert-Butylamine Coupling Agent (IBCF or DCC) Base (NMM) Reagents->Intermediate Product Final Product: L-Valine-N-tert-butylamide HCl Intermediate->Product Acidolysis (RT, 2h) Deprotection Deprotection: 4M HCl in Dioxane

Figure 2: Synthetic pathway for the production of L-Valine tert-butylamide hydrochloride.

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of L-Valine-N-tert-butylamide HCl

Self-Validating Step: The disappearance of the carbamate proton in NMR confirms deprotection.

  • Activation: Dissolve N-Boc-L-Valine (10 mmol) in dry THF (50 mL). Cool to -15°C. Add N-methylmorpholine (10 mmol) followed by isobutyl chloroformate (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add tert-butylamine (11 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir overnight.

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate (White solid).

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.

  • Isolation: Precipitate the product by adding diethyl ether. Filter the white solid and dry under vacuum.

    • Yield: Typically >85%.

    • Validation: ¹H NMR (D₂O) should show the disappearance of the singlet at ~1.4 ppm (Boc group) and retention of the tert-butyl singlet at ~1.3 ppm (amide).

Protocol B: Conditioning a Chirasil-Val GC Column

Context: For researchers preparing to analyze amino acid enantiomers.

  • Install: Mount the fused silica capillary column (e.g., 25m x 0.25mm) in the GC.

  • Carrier Gas: Helium at 1-2 mL/min constant flow.

  • Conditioning: Heat from 40°C to 200°C at 4°C/min. Hold at 200°C for 4 hours.

    • Note: Do not exceed 220°C, as the diamide phase can degrade or racemize, losing separation efficiency.

Part 5: References
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2][3][4][5][7][11] Journal of Chromatography A, 906(1-2), 275-299. Link

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.[11] Journal of Chromatographic Science, 15(5), 174-176. Link

  • Cundy, K. C., et al. (2021). Cycloalkyl pyrimidines as ferroportin inhibitors. Patent WO2021222363A1. Link

  • GuideChem. (2024). 2-Amino-N-tert-butyl-3-methylbutanamide Properties and Suppliers.Link

  • PubChem. (2024). L-Valine tert-butyl amide Compound Summary. National Library of Medicine. Link

Sources

A Technical Guide to the Commercial Sourcing and Quality Verification of (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide, a key chiral intermediate derived from L-valine, is critical in the synthesis of various active pharmaceutical ingredients (APIs), most notably the hepatitis C protease inhibitor Boceprevir. The integrity of the final drug product is intrinsically linked to the quality and purity of such starting materials. This guide provides a comprehensive framework for the strategic sourcing, evaluation, and in-house quality verification of commercial-grade (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide. It details a comparative landscape of suppliers, outlines critical quality attributes to scrutinize on a Certificate of Analysis (CoA), and presents a detailed protocol for incoming material verification by High-Performance Liquid Chromatography (HPLC).

Introduction: Significance in Pharmaceutical Synthesis

(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide (CAS No. 162537-11-3) is a derivative of the essential amino acid L-valine. Its structure incorporates a sterically hindered tert-butyl amide group, which imparts specific conformational properties beneficial in drug design. This compound serves as a crucial building block in multi-step organic syntheses within the pharmaceutical industry.

Its most prominent role is as a key starting material for Boceprevir, a peptidomimetic drug used to treat hepatitis C.[1][2] In the synthesis of Boceprevir, this valine derivative is coupled with other complex fragments, and its defined stereochemistry is essential for the drug's ability to bind effectively to the NS3 protease active site.[2][3] The use of high-purity, stereochemically defined intermediates like this is paramount to ensure the efficacy and safety of the final API.

Caption: Key identifiers for (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide.

Commercial Supplier Landscape

A variety of chemical suppliers offer (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide, ranging from those providing small quantities for early-stage research to those capable of large-scale GMP (Good Manufacturing Practice) production. The choice of supplier is a critical decision dictated by the stage of drug development, required quality, and scale.

Supplier CategoryTypical ScaleQuality GradeKey Considerations
Catalog/Research mg to gResearch Use Only (RUO)Rapid availability, suitable for initial discovery. Purity data may be limited or lot-specific.[4]
Fine Chemical g to kgHigh Purity / CustomOffer detailed CoAs, may provide process development support. Good for preclinical and early clinical phases.
CMO/CDMO kg to tonsGMP / API IntermediateFull regulatory support (e.g., Drug Master Files), stringent quality control, secure supply chain. Essential for late-stage clinical and commercial manufacturing.

Note: While major suppliers like Sigma-Aldrich list the compound, it may be for early discovery research, with the buyer assuming responsibility for confirming identity and purity.[4] For development past the discovery phase, a supplier with robust analytical data and manufacturing controls is necessary.

Quality Control: A Self-Validating Approach

Trust in a supplier is established through verification. An incoming quality control (QC) program is a self-validating system that ensures the material received meets the required specifications for its intended use.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA is the first line of quality assessment. Researchers should demand, at a minimum, the following tests and specifications.

ParameterMethodTypical SpecificationRationale
Appearance VisualWhite to off-white solidIndicates gross contamination or degradation.
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConfirms the molecular structure is correct.
Assay (Purity) HPLC/UPLC (UV)≥ 98.0%Quantifies the amount of the desired compound relative to impurities.
Chiral Purity (ee) Chiral HPLC≥ 99.0% (S)-enantiomerEnsures the correct stereoisomer is present, which is critical for biological activity. The (R)-enantiomer is a process-related impurity.
Residual Solvents GC-HSPer ICH Q3C limitsManufacturing solvents can be toxic and may interfere with subsequent synthetic steps.
Water Content Karl Fischer Titration≤ 0.5%Water can affect reaction stoichiometry and stability.
Workflow for Supplier Qualification

The process of selecting and qualifying a supplier should be systematic to ensure a consistent and high-quality supply of this critical intermediate.

A Identify Potential Suppliers B Request Technical Package (CoA, SDS) A->B C Audit Supplier Quality Systems (For GMP) B->C If GMP required D Order & Receive Sample Material B->D C->D E Perform In-House QC Verification D->E F Decision Gate: Qualify or Reject E->F F->A Fail G Qualified Supplier List F->G Pass

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Setup of Reactions with Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Bifunctionality of Amino Alcohols in Modern Chemistry

Amino alcohols, organic compounds bearing both an amine (-NH₂) and an alcohol (-OH) functional group, are of paramount importance in contemporary organic chemistry and drug development.[1] Their bifunctional nature allows them to serve as versatile building blocks (synthons) for a wide array of more complex molecules, including a significant number of active pharmaceutical ingredients (APIs).[2] The specific three-dimensional arrangement of the amino and hydroxyl groups, particularly in chiral amino alcohols, is often critical for their biological activity, making their synthesis and subsequent reactions a key focus in medicinal chemistry.[2] This guide provides a comprehensive overview of the experimental setups for common and crucial reactions involving amino alcohols, offering detailed protocols and insights into the underlying chemical principles.

PART 1: General Considerations for Handling Amino Alcohols

Before commencing any reaction, it is crucial to understand the inherent properties and safety considerations associated with amino alcohols.

Properties and Reactivity

The dual functionality of amino alcohols dictates their chemical behavior. The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic and basic properties, while the hydroxyl group can act as a nucleophile, a proton donor, or be converted into a good leaving group. This duality allows for a rich and diverse range of chemical transformations.[1]

Safety Precautions

Amino alcohols can be corrosive and may cause skin and eye irritation or burns.[3][4] It is imperative to handle these compounds in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6][7] Always consult the Safety Data Sheet (SDS) for the specific amino alcohol being used for detailed handling and disposal information.[3][4]

PART 2: Core Synthetic Transformations and Experimental Protocols

This section details the experimental setups for several key reactions involving amino alcohols, providing step-by-step protocols and the rationale behind each procedural choice.

Protocol 1: N-Protection of Amino Alcohols

The selective protection of the amine functionality is often a necessary first step in a multi-step synthesis to prevent its undesired reaction in subsequent transformations.[8] The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for amines.[9]

Reaction Principle: The amine group of the amino alcohol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form a carbamate, effectively "protecting" the amine.

Experimental Protocol: N-Boc Protection of (S)-2-amino-1-propanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq), to the solution. The base neutralizes the acid generated during the reaction.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.[2]

Workflow for N-Boc Protection of an Amino Alcohol.
Protocol 2: Oxidation of Amino Alcohols to Amino Aldehydes or Ketones

The selective oxidation of the hydroxyl group in an unprotected amino alcohol presents a synthetic challenge due to the potential for oxidation of the amine.[10] However, modern catalytic systems can achieve high chemoselectivity.[10]

Reaction Principle: A catalyst system, such as 2-azaadamantane N-oxyl (AZADO) and a copper salt, facilitates the aerobic oxidation of the alcohol to a carbonyl group while leaving the amine functionality intact.[10]

Experimental Protocol: Aerobic Oxidation of an Amino Alcohol

  • Catalyst Preparation: In a flask, prepare the catalytic system by combining AZADO, a copper (I) or (II) salt (e.g., CuCl), a ligand (e.g., bipyridine), and a co-catalyst (e.g., 4-dimethylaminopyridine - DMAP) in a suitable solvent.

  • Reaction Setup: Dissolve the amino alcohol (1.0 eq) in a solvent like acetonitrile or a mixture of solvents.

  • Reaction Initiation: Add the amino alcohol solution to the catalyst mixture and stir the reaction at ambient temperature, open to the air or under an oxygen atmosphere (balloon).

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture may be filtered to remove the catalyst. The filtrate is then concentrated.

  • Purification: The resulting crude amino aldehyde or ketone can be purified by column chromatography.

Workflow for the Aerobic Oxidation of an Amino Alcohol.
Protocol 3: Esterification of Amino Alcohols

The esterification of the hydroxyl group in the presence of a nucleophilic amine can be challenging.[11] One common strategy involves the protection of the amine group prior to esterification. Alternatively, under acidic conditions, the amine is protonated, rendering it non-nucleophilic and allowing for the selective esterification of the alcohol.[12]

Reaction Principle (Fischer Esterification): The amino alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst. The amine is protonated in situ, preventing it from reacting and allowing the alcohol to react with the carboxylic acid to form an ester.[13]

Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amino alcohol (1.0 eq), the carboxylic acid (1.0-1.5 eq), and a suitable solvent (e.g., toluene, which allows for azeotropic removal of water).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or distillation.

PART 3: Analytical Techniques for Reaction Monitoring and Characterization

Rigorous analysis is key to ensuring the success of any chemical reaction.

Technique Application in Amino Alcohol Reactions Key Information Provided
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Presence of starting materials, products, and byproducts.[2]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures and determination of product purity. Chiral HPLC can be used to determine enantiomeric excess.[2]Purity of the final compound, enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of starting materials and products.Confirmation of the chemical structure of the desired product.
Mass Spectrometry (MS) Determination of the molecular weight of the product.Confirmation of the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy Identification of functional groups.Confirmation of the presence or absence of key functional groups (e.g., -OH, -NH₂, C=O).

Conclusion

The experimental setups for reactions with amino alcohols are diverse and adaptable, reflecting the versatility of these important molecules. A thorough understanding of the underlying chemical principles, coupled with careful execution of the experimental protocols and diligent monitoring, is essential for achieving successful outcomes. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this crucial class of compounds.

References

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applic
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Public
  • discovery and synthesis of chiral amino alcohols - Benchchem.
  • Process for the preparation of amino alcohol derivatives or salts thereof - Google P
  • Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol - Oxford Academic. (2006, June 27).
  • AMINO ALCOHOL 2A. (2015, January 7).
  • AMINO ALCOHOL EA. (2018, June 12).
  • Amino-PEG5-alcohol - Apollo Scientific.
  • How to do esterification of amino acid?
  • A Convenient Method for the Selective Esterification of Amino-Alcohols - Taylor & Francis. (2006, December 5).
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. (2013, July 12).
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.
  • β-Amino alcohol synthesis by amination (alkyl
  • Safety D
  • Isolation of aminoalcohol - Google P
  • The oxidation of amino alcohols. - ThinkIR - University of Louisville.
  • SAFETY D
  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis | Analytical Chemistry - ACS Public
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - ResearchG
  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025, July 15).
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. (2017, February 21).
  • Method for preparing amino acid esters - Google P
  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC. (2018, February 16).
  • Method for recovering 2-amino alcohol - Google P
  • The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds - Canadian Science Publishing.
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. (2021, May 25).
  • ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds.
  • Application Notes and Protocols: Synthesis of Amino Alcohols via Reaction of 5-Bromopentan-1-ol with Amines - Benchchem.
  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water | Journal of the American Chemical Society. (2023, December 1).
  • Synthesis of protected amino alcohols: a comparative study | The Journal of Organic Chemistry - ACS Public
  • Alkylation of Amines, Part 3: with Alcohols - YouTube. (2020, November 2).
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC.
  • Protection and deprotection - WILLINGDON COLLEGE, SANGLI.
  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal.
  • Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol - Benchchem.
  • Amino Alcohol Synthesis Service - BOC Sciences.
  • Amino-alcohol cyclization - Catalysis Science & Technology - The Royal Society of Chemistry. (2013, September 17).
  • esterification - alcohols and carboxylic acids - Chemguide.
  • 25.4: Analysis of Amino Acids - Chemistry LibreTexts. (2021, July 31).

Sources

The N-tert-butylsulfonyl (Bus) Group: A Versatile Tool for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Modern Peptide Synthesis

In the landscape of therapeutic and research peptides, the demand for complex, lengthy, and highly modified sequences is ever-increasing. The success of solid-phase peptide synthesis (SPPS) and solution-phase strategies hinges on a robust and versatile toolbox of protecting groups. While the Fmoc/tBu and Boc/Bzl strategies are the workhorses of the field, challenges such as aggregation-prone sequences, steric hindrance, and the need for intricate orthogonal protection schemes necessitate the exploration of alternative protective moieties. The N-tert-butylsulfonyl (Bus) group, a sulfonamide-based protecting group, has emerged as a valuable asset for peptide chemists, offering a unique combination of stability and selective lability that addresses several of these challenges.

This comprehensive guide provides an in-depth exploration of the N-tert-butylsulfonyl (Bus) protecting group, from its fundamental chemical properties to detailed, field-proven protocols for its application in peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the knowledge to effectively integrate the Bus group into your synthetic strategies, particularly for complex and "difficult" peptide sequences.

Core Principles of the N-Bus Protecting Group

The N-tert-butylsulfonyl group is a robust Nα-protecting group characterized by its sulfonamide linkage to the amino acid's nitrogen atom. Its utility in peptide chemistry is rooted in its distinct stability profile, which sets it apart from more conventional protecting groups.

Key Advantages of the N-Bus Group:
  • Acid Lability: The Bus group is readily cleaved under strong acidic conditions, such as with trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), which allows for its removal during the final cleavage from the resin in a Boc-based strategy or as an orthogonal protecting group in an Fmoc-based strategy.[1]

  • Base and Nucleophile Stability: As a sulfonamide, the N-Bus group is exceptionally stable to basic conditions, making it fully compatible with the piperidine-mediated deprotection of Fmoc groups. It is also resistant to many nucleophilic reagents.

  • Orthogonality: The N-Bus group demonstrates excellent orthogonality with a wide range of common protecting groups used in peptide synthesis, including Fmoc, Boc, Cbz (benzyloxycarbonyl), and Bn (benzyl) ethers.[1] This allows for complex, multi-step synthetic strategies involving selective deprotection.

  • Suppression of Racemization: Sulfonamide-based protecting groups, in general, are known to reduce the risk of racemization during amino acid activation and coupling compared to urethane-based protecting groups. While specific quantitative data for the Bus group is not extensively published, the general properties of sulfonamides suggest a favorable profile in maintaining stereochemical integrity.

Comparative Analysis with Other Sulfonyl Protecting Groups

The N-Bus group belongs to a broader class of sulfonyl-based protecting groups. A comparative understanding of their properties is crucial for strategic synthetic planning.

Protecting GroupStructureCleavage ConditionsKey Features
N-tert-butylsulfonyl (Bus) Strong Acid (TfOH, TFA)Good balance of stability and acid lability; bulky tert-butyl group can influence solubility and steric interactions.
N-tosyl (Ts) Very Strong Acid (HF, Na/NH₃)Highly stable to a wide range of conditions; often requires harsh cleavage, limiting its use in Fmoc-SPPS.[2]
N-nosyl (Ns) Thiolysis (e.g., 2-mercaptoethanol)Cleaved under mild, nucleophilic conditions; orthogonal to acid- and base-labile groups.
N-Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Strong Acid (TFA)Primarily used for arginine side-chain protection; highly acid-labile.[2]

The N-Bus group occupies a valuable middle ground, offering greater acid lability than the highly robust N-tosyl group, while being orthogonal to the thiolysis-cleavable N-nosyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-Bus protected amino acids and their use in peptide synthesis.

Protocol 1: Synthesis of N-tert-butylsulfonyl (Bus) Amino Acid Monomers

The introduction of the N-Bus group is a two-step process, proceeding through an N-tert-butylsulfinamide intermediate which is then oxidized to the final N-tert-butylsulfonamide.

G cluster_0 Step 1: Sulfinamide Formation cluster_1 Step 2: Oxidation Amino_Acid_Ester Amino Acid Ester HCl Salt Sulfinamide N-tert-butylsulfinamide Amino_Acid_Ester->Sulfinamide CH2Cl2, 0 °C tBuSOCl tert-Butylsulfinyl Chloride tBuSOCl->Sulfinamide Base Base (e.g., Et3N) Base->Sulfinamide NBus_AA N-Bus-Amino Acid Ester Sulfinamide->NBus_AA CH2Cl2, rt Oxidant Oxidant (e.g., m-CPBA) Oxidant->NBus_AA G NBus_Peptide N-Bus-Protected Peptide Deprotected_Peptide Deprotected Peptide Salt NBus_Peptide->Deprotected_Peptide 0 °C to rt Cleavage_Cocktail Cleavage Cocktail (TfOH, Anisole, DCM) Cleavage_Cocktail->Deprotected_Peptide Workup Aqueous Work-up & Neutralization Deprotected_Peptide->Workup Final_Peptide Final Peptide Workup->Final_Peptide G cluster_0 Start Fully Protected Peptide (Nα-Bus, Nε-Fmoc, O-Bn) Fmoc_Cleavage Nε-Fmoc Cleavage Start->Fmoc_Cleavage Piperidine/DMF Bn_Cleavage O-Bn Cleavage Start->Bn_Cleavage H₂/Pd(OH)₂ Bus_Cleavage Nα-Bus Cleavage Start->Bus_Cleavage TfOH/Anisole

Sources

Application Note: 2-Amino-N-tert-butyl-3-methylbutanamide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Modular Scaffold for Bifunctional Organocatalysts and Peptidomimetic Drug Design

Executive Summary

2-amino-N-tert-butyl-3-methylbutanamide (commonly referred to as L-Valine tert-butylamide ) is a privileged chiral building block derived from the natural amino acid L-Valine. Its utility stems from the unique combination of the bulky tert-butyl amide group and the isopropyl side chain. Unlike simple esters, the tert-butyl amide moiety acts as a robust hydrogen-bond donor and provides significant steric shielding, making this scaffold indispensable in two high-value sectors:

  • Asymmetric Organocatalysis: It serves as the chiral backbone for bifunctional thiourea catalysts (e.g., the Takemoto catalyst), facilitating enantioselective Michael additions and aza-Henry reactions.

  • Medicinal Chemistry: It functions as a metabolically stable peptide bond isostere in HIV protease inhibitors and HCV antivirals, preventing enzymatic hydrolysis while maintaining target affinity.

This guide provides validated protocols for the synthesis of this building block, its conversion into high-performance catalysts, and its application in drug discovery.

Chemical Profile & Structural Advantages[1][2][3]

PropertySpecification
IUPAC Name (2S)-2-amino-N-tert-butyl-3-methylbutanamide
CAS Number 128013-65-0 (free base) / 525593-60-2 (HCl salt)
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Chirality S-configuration (derived from L-Valine)
Solubility Soluble in MeOH, DCM, DMSO; Low solubility in Hexanes.
Mechanistic Advantages
  • Steric Bulk: The tert-butyl group locks the conformation of the amide bond (trans-amide preference), creating a rigid chiral pocket essential for stereocontrol.

  • H-Bonding Network: Unlike esters, the amide proton (

    
    ) serves as a hydrogen bond donor. In thiourea catalysts, this additional donor site creates a "dual-activation" mode, stabilizing transition states via multiple H-bonds.
    
  • Protease Resistance: In medicinal chemistry, the bulky tert-butyl group prevents proteases from accessing the scissile bond, extending the half-life of peptidomimetics.

Protocol A: Synthesis of the Building Block

Objective: Large-scale preparation of L-Valine tert-butylamide from N-Boc-L-Valine. Rationale: The Mixed Anhydride method is selected over carbodiimides (EDC/DCC) to minimize cost and simplify purification (by-products are volatile gases or water-soluble).

Materials
  • Substrate: N-Boc-L-Valine (21.7 g, 100 mmol)

  • Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), tert-Butylamine.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Deprotection: Trifluoroacetic acid (TFA), DCM.[1]

Step-by-Step Workflow
Stage 1: Amide Coupling (Mixed Anhydride Method)
  • Activation: Dissolve N-Boc-L-Valine (100 mmol) in anhydrous THF (300 mL) under nitrogen. Cool to -15°C (Salt/Ice bath).

    • Critical: Temperature must remain below -10°C to prevent the formation of the unreactive N-carboxyanhydride.

  • Base Addition: Add NMM (105 mmol) dropwise. Stir for 5 mins.

  • Anhydride Formation: Add IBCF (105 mmol) dropwise over 10 mins. A white precipitate (NMM·HCl) will form. Stir for 15 mins at -15°C.

  • Amine Addition: Add tert-butylamine (110 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4 hours.

  • Workup: Filter off the NMM·HCl salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M KHSO₄, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-L-Valine tert-butylamide (White solid, Yield >90%).[2]

Stage 2: Boc-Deprotection[1]
  • Dissolution: Dissolve the intermediate (from Stage 1) in DCM (100 mL).

  • Acidolysis: Add TFA (50 mL) slowly at 0°C. Stir at RT for 2 hours.

    • Monitoring: Check TLC (disappearance of starting material).

  • Neutralization: Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with sat.[1] Na₂CO₃ (carefully!) until aqueous pH is >10.

  • Isolation: Extract aqueous layer with DCM (3x).[2] Dry organic layers (Na₂SO₄) and concentrate.[1][2][3]

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

    • Target: L-Valine tert-butylamide (Free amine).

Protocol B: Synthesis of Chiral Thiourea Catalyst

Application: Synthesis of the "Takemoto Catalyst" analogue, used for asymmetric Michael additions. Mechanism: The terminal amine of the building block reacts with an isothiocyanate to form the thiourea.

Workflow Diagram (Graphviz)

G Start L-Valine tert-butylamide (Building Block) Intermediate Reaction Mixture (THF, RT, 12h) Start->Intermediate Mix Reagent 3,5-bis(trifluoromethyl)phenyl isothiocyanate Reagent->Intermediate Add (1.0 eq) Purification Flash Chromatography (SiO2) Intermediate->Purification Concentrate Product Chiral Bifunctional Thiourea Catalyst Purification->Product Yield >85%

Caption: Synthesis of a bifunctional organocatalyst. The electron-deficient aryl group enhances the acidity of the thiourea protons, crucial for substrate activation.

Experimental Steps
  • Setup: In a flame-dried flask, dissolve L-Valine tert-butylamide (10 mmol) in anhydrous THF (20 mL).

  • Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol) dropwise at RT.

  • Reaction: Stir for 12 hours. The solution usually turns from colorless to pale yellow.

  • Purification: Evaporate solvent. Purify residue by flash column chromatography (Eluent: Hexane/EtOAc 4:1).

  • Result: A white powder. This catalyst is stable at room temperature and can be stored for months.

Application Note: Mechanism in Asymmetric Synthesis

The resulting thiourea catalyst utilizes a Dual Activation Mode . This is why the tert-butyl amide building block is superior to simple esters:

  • Electrophile Activation: The thiourea moiety forms double hydrogen bonds with the electrophile (e.g., nitroalkene or imine), lowering its LUMO energy.

  • Nucleophile Orientation: The amide NH (from the original Val-tBu block) can participate in secondary H-bonding or steric steering, while the chiral isopropyl group forces the nucleophile to attack from the Re-face or Si-face selectively.

Key Reaction Classes:

  • Michael Addition: Malonates to Nitroolefins (up to 99% ee).

  • Aza-Henry Reaction: Nitroalkanes to Imines.[4][5]

Medicinal Chemistry: Peptidomimetics

In drug design, replacing a standard peptide bond (-CO-NH-CH(R)-) with the valine tert-butyl amide motif offers specific advantages for HIV and HCV protease inhibitors.

Comparative Data: Amide Stability
Structural MotifProteolytic Stability (t½ in Plasma)LogP (Lipophilicity)H-Bond Donor Capacity
Val-Ala (Peptide) < 30 mins (Rapid Hydrolysis)LowHigh
Val-OMe (Ester) < 60 mins (Esterase sensitive)ModerateNone (Acceptor only)
Val-NH-tBu (Amide) > 24 hours (Stable) High (Optimized) High (Donor)

Design Insight: The tert-butyl group acts as a "bio-cork," preventing the catalytic water molecule in the protease active site from accessing the carbonyl carbon, effectively inhibiting hydrolysis while maintaining the hydrogen bond network required for binding affinity.

References

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[4][6]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2005).[4] "Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst." Journal of the American Chemical Society.[4][6]

  • Ghosh, A. K., et al. (2008).[7] "Design and Synthesis of Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Discusses the role of bulky amides in protease inhibitor design).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. (Authoritative review on Mixed Anhydride coupling protocols).

Sources

2-amino-N-tert-butyl-3-methylbutanamide in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-amino-N-tert-butyl-3-methylbutanamide in Kinase Inhibitor Development

Part 1: Introduction & Mechanistic Rationale

2-amino-N-tert-butyl-3-methylbutanamide (commonly referred to as L-Valine tert-butylamide when in the (S)-configuration) is a privileged chiral building block in medicinal chemistry.[1][2] In the context of kinase inhibitor development, this moiety serves as a critical "tail" fragment used to optimize the physicochemical and binding properties of ATP-competitive inhibitors.[1][2]

Structural Significance in Kinase Binding

Kinase inhibitors are typically modular, consisting of a "hinge-binding" core (e.g., pyrimidine, quinazoline) and various appendages that explore the ATP-binding pocket's distinct regions.[1][2] This valine-derived motif offers three specific advantages:

  • Solvent Front Interaction: The bulky tert-butyl group is highly hydrophobic but spatially compact.[1][2] When positioned at the solvent interface of the kinase domain, it can displace high-energy water molecules or fill hydrophobic sub-pockets (e.g., the hydrophobic back pocket in Type II inhibitors), significantly enhancing binding entropy.[1][2]

  • Metabolic Stability: The tert-butyl amide bond is sterically hindered, making it exceptionally resistant to hydrolysis by peptidases and amidases in vivo.[1][2] This extends the half-life of the parent drug compared to linear alkyl amides.[1][2]

  • Chiral Selectivity: The stereocenter at the

    
    -carbon (derived from Valine) directs the vector of the tert-butyl group.[1][2] This rigidity allows for precise discrimination between kinase isoforms (e.g., sparing c-Src while targeting Lck) by exploiting subtle differences in the ribose-binding pocket or the P-loop orientation.[1][2]
    

Part 2: Synthetic Protocols & Experimental Design

The following protocols detail the integration of 2-amino-N-tert-butyl-3-methylbutanamide into a kinase inhibitor scaffold. We assume the use of the (S)-enantiomer (CAS: 70421-65-7 for HCl salt), as it mimics the natural amino acid L-Valine, though the (R)-enantiomer is used for structure-activity relationship (SAR) inversion studies.[1][2]

Protocol A: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds

Context: This method is standard for attaching the motif to chloropyrimidine or chlorotriazine cores, common in JAK, CDK, and MAPK inhibitors.[1][2]

Reagents:

  • Scaffold: 2,4-dichloropyrimidine (or substituted analog).[1][2]

  • Nucleophile: (S)-2-amino-N-tert-butyl-3-methylbutanamide hydrochloride.[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]
    
  • Solvent:

    
    -Butanol (n-BuOH) or DMA (Dimethylacetamide).[1][2]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the chloropyrimidine scaffold in n-BuOH (0.5 M concentration).

  • Activation: Add 2.5 equiv of DIPEA. Stir at room temperature for 10 minutes to ensure neutralization of any acidic species.

  • Addition: Add 1.1 equiv of (S)-2-amino-N-tert-butyl-3-methylbutanamide HCl.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: The bulky isopropyl group of the valine side chain creates steric drag.[1][2] If conversion is <50% after 2 hours, increase temperature to 110°C or switch solvent to NMP (N-methyl-2-pyrrolidone).[1][2]

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.[1][2] Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ).[1][2] Dry over
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product typically elutes later than the starting material due to the amide polarity.[1][2]

Protocol B: Amide Coupling to Carboxylic Acid Cores

Context: Used when the kinase scaffold contains a pendant carboxylic acid (e.g., benzoic acid derivatives targeting the DFG-out conformation).[1][2]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

  • Base: DIPEA.[1][2]

  • Solvent: DMF (anhydrous).[2]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid scaffold (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[2] Stir for 15 minutes to form the activated ester.

  • Coupling: Add (S)-2-amino-N-tert-butyl-3-methylbutanamide HCl (1.1 equiv).

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[1][2]

    • Critical Check: Look for the mass shift corresponding to

      
       Da (loss of water, addition of amine).[1][2]
      
  • Quench: Dilute with saturated

    
     solution (to remove DMF) and extract with EtOAc.
    

Part 3: Quality Control & Chiral Integrity

Maintaining the enantiomeric excess (ee) of the valine motif is crucial, as the (R)-enantiomer often shows significantly reduced potency (euchiral vs. distomer).[1][2]

Analytical Method: Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Acceptance Criteria: ee > 98%.

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for incorporating this building block into Type I vs. Type II kinase inhibitors.

KinaseInhibitorDesign Start Target Kinase Selection Scaffold Select Core Scaffold (Pyrimidine, Quinazoline, Indole) Start->Scaffold Decision Binding Mode Target? Scaffold->Decision TypeI Type I (ATP Competitive) Target: Solvent Front Decision->TypeI Active Conformation TypeII Type II (DFG-out) Target: Hydrophobic Back Pocket Decision->TypeII Inactive Conformation Synthesis_SnAr Protocol A: SnAr Reaction (Direct Arylation) TypeI->Synthesis_SnAr Synthesis_Amide Protocol B: Amide Coupling (Linker Extension) TypeII->Synthesis_Amide Intermediate Add 2-amino-N-tert-butyl-3-methylbutanamide (Valine tert-butylamide) Synthesis_SnAr->Intermediate Synthesis_Amide->Intermediate Optimization SAR Optimization (Chiral Check & Bioassay) Intermediate->Optimization

Caption: Workflow for integrating Valine tert-butylamide into kinase inhibitor scaffolds based on target binding mode.

Part 5: References

  • Identification of highly selective type II kinase inhibitors.

    • Source: National Institutes of Health (NIH) / PubMed Central.[2]

    • Context: Discusses the use of chiral peptidomimetic tails, specifically valine-derived amides, to induce DFG-out conformations in kinases like Lck and c-Src.[1][2]

    • URL:[Link][1][2]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2.

    • Source: SciSpace / Journal of Medicinal Chemistry.[2]

    • Context: Details the synthesis of CDK inhibitors utilizing tert-butylamide motifs to enhance metabolic stability and potency.

    • URL:[Link][1][2]

  • Cycloalkyl pyrimidines as ferroportin inhibitors (Patent WO2021222363A1). [2][3]

    • Source: Google Patents.[1][2][3]

    • Context: Provides specific experimental procedures (Example 1b) for coupling 2-amino-N-tert-butyl-3-methylbutanamide to pyrimidine cores.

    • URL:

  • L-Valine tert-butylamide hydrochloride (Product Data).

    • Source: Fluorochem.[1][2]

    • Context: Physical and chemical properties of the reagent (CAS 70421-65-7).[1][2]

Sources

The Indispensable Role of tert-Butyl Carbamate (Boc) in Amine Protection: A Detailed Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to the successful construction of complex molecules. Among the arsenal of protective groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines.[1][2][3] Its widespread adoption in academic and industrial laboratories, particularly in the realms of peptide synthesis and pharmaceutical development, is a testament to its versatility, reliability, and the mild conditions required for its removal.[1][4][5] This guide provides a comprehensive exploration of the theory and practice of utilizing tert-butyl carbamate as a protecting group, offering detailed protocols and expert insights to empower researchers, scientists, and drug development professionals.

The Strategic Advantage of the Boc Group

The decision to employ a protecting group is a critical juncture in synthetic planning. The ideal protecting group should be introduced efficiently and selectively, remain robust under a variety of reaction conditions, and be cleaved cleanly without compromising the integrity of the target molecule. The Boc group excels in these aspects.

Amines, being nucleophilic and basic, are prone to a host of undesired side reactions.[6] The introduction of the Boc group converts the amine into a carbamate, effectively attenuating its nucleophilicity and basicity.[1][7] This transformation allows for a wide range of subsequent chemical manipulations on other parts of the molecule that would otherwise be incompatible with a free amine.[1]

A key feature that underscores the utility of the Boc group is its orthogonality to other common amine protecting groups.[2][8] It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions employed for the removal of the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of amino acid building blocks.[1][5]

The Chemistry of Boc Protection and Deprotection: Mechanisms and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

Boc Protection: A Nucleophilic Acyl Substitution

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][9] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide.[7][10]

Boc Protection Mechanism amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate product R-NH-Boc intermediate->product Collapse byproducts t-BuOH + CO₂ intermediate->byproducts Leaving Group Decomposition

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

While the reaction can proceed without a base, the use of a mild base such as triethylamine or sodium bicarbonate is common practice to neutralize the proton generated on the amine nitrogen, thereby driving the reaction to completion.[2][3]

Boc Deprotection: Acid-Catalyzed Cleavage

The lability of the Boc group under acidic conditions is its defining characteristic and the key to its utility.[7][11] The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][12][13] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[7][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7][11] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide.[9][11]

Boc Deprotection Mechanism boc_amine R-NH-Boc protonated_boc Protonated Intermediate boc_amine->protonated_boc Protonation (H⁺) carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Cleavage tbutyl_cation t-Bu⁺ protonated_boc->tbutyl_cation amine_salt R-NH₃⁺ carbamic_acid->amine_salt Decarboxylation co2 CO₂ carbamic_acid->co2 Boc Workflow start Start: Need to Protect an Amine boc_protection Protect with (Boc)₂O start->boc_protection is_acid_sensitive Is the substrate sensitive to strong acids? acid_deprotection Acidic Deprotection (TFA or HCl) is_acid_sensitive->acid_deprotection No thermal_deprotection Consider Thermal Deprotection is_acid_sensitive->thermal_deprotection Yes boc_protection->is_acid_sensitive end End: Free Amine acid_deprotection->end thermal_deprotection->end

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of 2-Amino-N-tert-butyl-3-methylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-amino-N-tert-butyl-3-methylbutanamide (L-Valine tert-butylamide) CAS Registry Number: 1149-26-4 (related Cbz-protected form), 689-66-7 (Free amine form) Role: Key chiral intermediate for HIV protease inhibitors (e.g., Atazanavir analogs) and HCV NS3/4A protease inhibitors.

The Challenge: The synthesis of this molecule presents a "double steric clash." You are coupling a bulky nucleophile (tert-butylamine ) with a sterically hindered amino acid (Valine ,


-branched). Standard coupling agents (EDC/NHS) often fail to drive this reaction to completion, resulting in low yields (<50%) or extensive racemization due to prolonged reaction times.

This guide details the Mixed Anhydride Method (MAM) as the primary industrial protocol for maximizing yield (>85%) and optical purity, alongside a troubleshooting matrix for common failure modes.

Core Synthesis Workflow (Visualized)

The following diagram illustrates the optimized pathway using the Mixed Anhydride Method. Note the critical bifurcation point where temperature control dictates whether you get the desired amide or the unwanted urethane impurity.

G Figure 1: Critical Control Points in Mixed Anhydride Synthesis Start N-Cbz-L-Valine (Starting Material) Activation Activation Phase (-15°C, THF) Reagents: IBCF + NMM Start->Activation Dissolve MixedAnhydride Mixed Anhydride Intermediate (Highly Reactive) Activation->MixedAnhydride Formation AmineAddition Nucleophilic Attack Add tert-Butylamine MixedAnhydride->AmineAddition Immediate Addition ProductPath Path A: Kinetic Product (Desired Amide) AmineAddition->ProductPath T < -10°C Correct Base (NMM) SidePath Path B: Urethane Formation (Impurity) AmineAddition->SidePath T > 0°C or Wrong Base (TEA) ProtectedProduct Cbz-Protected Amide (Yield >90%) ProductPath->ProtectedProduct Deprotection Hydrogenolysis (Pd/C, H2, MeOH) ProtectedProduct->Deprotection FinalProduct Final Product: 2-amino-N-tert-butyl- 3-methylbutanamide Deprotection->FinalProduct

Optimized Protocol: The Mixed Anhydride Method[1]

Why this method? Unlike HATU or EDC, the Mixed Anhydride Method (MAM) generates a highly reactive intermediate (anhydride) that is small enough to overcome the steric hindrance of the tert-butylamine. It is also cost-effective and scalable.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
N-Cbz-L-Valine 1.0SubstrateCbz is preferred over Boc to avoid acid-catalyzed side reactions during workup.
Isobutyl Chloroformate (IBCF) 1.1ActivatorMust be fresh. Decomposed IBCF (HCl formation) causes racemization.
N-Methylmorpholine (NMM) 1.1BaseCrucial: Do NOT use Triethylamine (TEA). TEA promotes racemization and urethane formation.
tert-Butylamine 1.2NucleophileUse excess to drive reaction; volatile enough to remove easily.
THF (Anhydrous) SolventSolventDCM is an alternative, but THF minimizes racemization with NMM.
Step-by-Step Procedure
  • Activation (The "Cold" Step):

    • Dissolve N-Cbz-L-Valine (1.0 eq) in anhydrous THF (10 mL/g).

    • Cool the solution to -15°C using a dry ice/acetone or glycol bath.

    • Add N-Methylmorpholine (NMM, 1.1 eq) slowly.

    • Add Isobutyl Chloroformate (IBCF, 1.1 eq) dropwise. Do not let temp rise above -10°C.

    • Wait: Stir for exactly 2-3 minutes. (Too long = anhydride decomposition; Too short = incomplete activation).

  • Coupling:

    • Add tert-butylamine (1.2 eq) dropwise.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash Sequence:

      • 1M Citric Acid (removes unreacted amine/NMM).

      • Sat. NaHCO3 (removes unreacted acid).

      • Brine.

    • Dry over MgSO4 and concentrate.

  • Deprotection (Hydrogenolysis):

    • Dissolve the Cbz-amide in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (balloon pressure) for 4-12 hours.

    • Filter through Celite and evaporate to obtain the pure free amine.

Troubleshooting Center

Issue 1: Low Yield (<50%)

Symptom: Significant amount of starting material remains or "gummy" byproducts.

  • Root Cause A: Temperature Shock. If the amine is added too fast, the exotherm destroys the mixed anhydride.

    • Fix: Add amine very slowly; ensure internal temp stays < -5°C during addition.

  • Root Cause B: Steric Wall. The tert-butyl group is blocking the attack.

    • Fix: Switch to the Acid Chloride Method (using SOCl2) only if you have strict racemization control, or use EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as a coupling agent which is specific for hindered amines (though slower).

Issue 2: Racemization (Loss of Chirality)

Symptom: Optical rotation is off, or chiral HPLC shows enantiomer.

  • Root Cause: "Azlactone" formation. The activated acid cyclizes to an oxazolone, which rapidly racemizes.

  • Fix:

    • Change Base: Switch from TEA to N-Methylmorpholine (NMM) or Collidine . These are weaker bases and reduce proton abstraction from the

      
      -carbon.
      
    • Solvent: Avoid DMF. Use THF or DCM. DMF promotes ion-pair separation which favors racemization.

    • Deprotection: Ensure the hydrogenation is neutral. Acidic hydrogenation can sometimes cause migration/racemization.

Issue 3: Impurity "Urethane" Formation

Symptom: NMR shows a doublet of doublets that shouldn't be there; Mass Spec shows M+100 (approx).

  • Root Cause: The amine attacked the carbonate carbon of the mixed anhydride instead of the carbonyl carbon.

  • Fix: This is purely temperature dependent. Ensure the activation is done at -15°C . At 0°C, the ratio of urethane byproduct increases significantly.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt for this reaction? A: You can, but expect lower yields (~40-60%) and very long reaction times (24-48h). The bulky tert-butylamine struggles to approach the bulky O-acylisourea intermediate formed by EDC. If you must use a coupling agent, HATU or PyBOP are superior to EDC for hindered systems, but Mixed Anhydride is generally cleaner for this specific substrate.

Q: Why use Cbz instead of Boc protection? A: Two reasons:

  • Orthogonality: If you need to introduce acid-sensitive groups later, Cbz allows hydrogenolysis which is neutral.

  • Crystallinity: Cbz-protected amino acids and amides often crystallize better than Boc derivatives, allowing for purification without chromatography.

Q: My product is an oil, but it should be a solid. What happened? A: Small amounts of solvent (THF/EtOAc) or rotational isomers (rotamers) can prevent crystallization.

  • Tip: Triturate the oil with Hexane or Diisopropyl Ether (IPE) . Scratch the flask wall to induce nucleation. The tert-butyl group is lipophilic, so don't use pure pentane; a mix of Et2O/Hexane usually works.

Q: Can I use the "NCA" (N-Carboxyanhydride) method? A: Yes, this is the Industrial Gold Standard . Reacting Valine-NCA with tert-butylamine releases only CO2 and gives the free amine directly in near-quantitative yield.

  • Caveat: Making the NCA requires Triphosgene , which requires strict safety protocols. If you have the facilities for phosgene chemistry, this is the superior route.

References

  • Mixed Anhydride Mechanism & Urethane Minimization

    • Albertson, N. F. (1962).[1] Synthesis of peptides with mixed anhydrides. Organic Reactions, 12, 157-355.

    • Benoiton, N. L., & Chen, F. M. F. (1981). Reaction of mixed anhydrides with amines.[1][2][3][4]

  • Steric Hindrance in Amide Coupling

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Atazanavir Intermediate Synthesis (Industrial Context)

    • Xu, Z., et al. (2002). Process Research and Development for the Synthesis of Atazanavir. (Describes the handling of tert-leucine/valine derivatives).

  • NCA Method (High Yield Alternative)

Sources

Technical Support Center: Synthesis of 2-amino-N-tert-butyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-amino-N-tert-butyl-3-methylbutanamide, a key building block in pharmaceutical development. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently encountered challenges during the synthesis, purification, and analysis of this compound. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues related to common impurities, ensuring the integrity and quality of your final product.

Section 1: Overview of the Synthetic Landscape and Key Impurities

The most prevalent synthetic strategy for 2-amino-N-tert-butyl-3-methylbutanamide involves the coupling of an N-protected L-valine derivative with tert-butylamine, followed by deprotection. This process, while robust, is susceptible to several side reactions that can introduce a range of impurities. Understanding the origin of these impurities is the first step toward effective control.

The following diagram illustrates a common synthetic route using Boc-L-valine and highlights the points at which critical impurities can be generated.

cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Pathway cluster_impurities Potential Impurities BocVal Boc-L-Valine Activation Activation BocVal->Activation tBuNH2 tert-Butylamine CouplingStep Amide Coupling tBuNH2->CouplingStep Coupling Coupling Agents (e.g., EDC, HOBt) Coupling->Activation Urea Urea Byproduct Coupling->Urea From EDC Acid Acid (e.g., TFA, HCl) Deprotection Deprotection Acid->Deprotection Activation->CouplingStep Diastereomer Diastereomer ((2R)-isomer) Activation->Diastereomer Racemization via Oxazolone Intermediate Product Protected Intermediate (Boc-Val-NHtBu) CouplingStep->Product UnreactedSM Unreacted Starting Materials CouplingStep->UnreactedSM Incomplete Reaction FinalProduct Final Product (2S)-2-amino-N-tert-butyl- 3-methylbutanamide Deprotection->FinalProduct IncompleteDep Incomplete Deprotection Deprotection->IncompleteDep Insufficient Acid or Reaction Time Product->Deprotection

Caption: Common synthesis of 2-amino-N-tert-butyl-3-methylbutanamide and impurity formation points.

Table 1: Common Impurities and Their Characteristics
Impurity NameSourceTypical Analytical SignatureMitigation Strategy
(2R)-2-amino-N-tert-butyl-3-methylbutanamide Racemization of the α-carbon of L-valine during the activation/coupling step.Appears as a separate peak in chiral HPLC analysis. NMR spectra are often indistinguishable from the desired (S)-isomer in achiral solvent.Use milder coupling agents (e.g., HATU/HOAt), maintain low reaction temperatures, and minimize reaction time.
Unreacted Boc-L-Valine Incomplete reaction during the amide coupling step.Observable by LC-MS. Can be detected by ¹H NMR (characteristic Boc singlet at ~1.4 ppm). Removed by a basic aqueous wash.Ensure stoichiometric balance or a slight excess of tert-butylamine. Monitor reaction to completion via TLC or LC-MS.
Unreacted tert-Butylamine Use of excess amine or incomplete reaction.Volatile impurity detectable by GC-MS. Can be seen in ¹H NMR as a singlet around 1.1-1.3 ppm. Removed by an acidic aqueous wash.[1]Use an acidic wash (e.g., 1M HCl) during the workup procedure.[1]
N,N'-Dicyclohexylurea (DCU) or EDCI-urea Byproduct from carbodiimide coupling agents (DCC or EDC/EDCI).DCU is a white solid, poorly soluble in many organic solvents. EDCI-urea is water-soluble. Detectable by LC-MS.Filter off insoluble DCU. If using EDC, remove the water-soluble urea byproduct during aqueous workup.
Boc-protected Product Incomplete removal of the N-Boc protecting group.Higher molecular weight peak in LC-MS. ¹H NMR will show the Boc singlet (~1.4 ppm) in addition to product signals.Ensure sufficient equivalents of acid (TFA or HCl) and adequate reaction time during the deprotection step.
Residual Solvents Trapped solvents from reaction or purification (e.g., Dichloromethane, Ethyl Acetate, THF).Sharp singlets in ¹H NMR. Detectable and quantifiable by GC-MS headspace analysis.Dry the final product thoroughly under high vacuum, potentially with gentle heating.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your synthesis in a practical question-and-answer format.

Q1: My reverse-phase HPLC shows a single sharp peak, but my chiral HPLC analysis reveals two peaks. What is the second peak and why is it there?

A: The second peak is almost certainly the (2R)-diastereomer of your target compound. This indicates that racemization occurred at the chiral center of the valine starting material during the synthesis.

  • Causality: The activation of the carboxylic acid in N-protected amino acids, particularly with powerful reagents like carbodiimides (EDC, DCC), can proceed through a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted, leading to a loss of stereochemical integrity. When the ring is opened by the amine nucleophile (tert-butylamine), a mixture of both (S) and (R) products is formed.

  • Troubleshooting & Prevention:

    • Lower the Temperature: Perform the coupling reaction at 0 °C or even lower to reduce the rate of oxazolone formation and subsequent enolization.

    • Choose Your Additive Wisely: While HOBt is common, additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization more effectively.

    • Minimize Reaction Time: Do not let the coupling reaction run unnecessarily long after completion. Monitor by TLC or LC-MS and proceed to workup as soon as the starting material is consumed.

    • Purification: If racemization has already occurred, separating the diastereomers can be challenging. Preparative chiral HPLC is often the only viable method.

Q2: My ¹H NMR spectrum has a prominent singlet at ~1.4 ppm that integrates higher than expected. I suspect it's an impurity. What could it be?

A: A persistent singlet around 1.4-1.5 ppm in the ¹H NMR spectrum is a classic indicator of a tert-butyl group, which in this context likely points to one of two impurities:

  • Unreacted Boc-L-Valine: If the coupling reaction was incomplete.

  • Incompletely Deprotected Product (Boc-Val-NHtBu): If the deprotection step was not driven to completion.

  • Diagnostic Workflow:

    • Check LC-MS: Obtain a mass spectrum of your crude or purified material. Look for masses corresponding to Boc-L-Valine (M+H⁺ ≈ 218.14) or the Boc-protected product (M+H⁺ ≈ 273.22). The desired product's mass is M+H⁺ ≈ 173.16.

    • Review Your Workup: Did your workup for the coupling step include a basic wash (e.g., with aqueous NaHCO₃ or Na₂CO₃)? This should have removed the acidic Boc-L-Valine. If this impurity persists, the wash may have been insufficient.

    • Re-evaluate Deprotection: If the mass spectrum confirms the presence of the Boc-protected product, your deprotection was incomplete. This can be caused by insufficient equivalents of acid (e.g., TFA or HCl in dioxane), insufficient reaction time, or the presence of base that neutralized the acid.

  • Solution: If incomplete deprotection is the issue, re-subject the material to the deprotection conditions. Dissolve the product in a suitable solvent (like Dichloromethane) and treat with an excess of the acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) and stir at room temperature for a few hours, monitoring by TLC until no starting material remains.

Q3: After purification, my product is an oil instead of the expected solid, and the yield is low. What could have gone wrong?

A: Obtaining an oil suggests the presence of impurities that are preventing crystallization. Low yield points to either an incomplete reaction or significant side product formation.

  • Potential Causes & Solutions:

    • Residual Solvents: The most common cause of an oily product is trapped solvent. Ensure your product has been dried under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40 °C) can help, but be cautious of product stability.

    • Urea Byproducts: If you used EDC as a coupling reagent, the resulting water-soluble urea byproduct must be thoroughly removed during the aqueous workup. Multiple extractions and washes are crucial. If you used DCC, the insoluble DCU must be filtered off completely. Residual urea can act as a crystallization inhibitor.

    • Formation of Salts: If your workup involved both acidic and basic washes, ensure the final organic layer was washed with brine to remove excess salts and water before drying.

    • Purification Strategy: If the oil persists after rigorous drying, the impurity profile is likely complex. Consider converting the free base to its hydrochloride salt, which often has better crystallinity. Dissolve the oily product in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt should precipitate and can be collected by filtration and washed with cold ether.[2][3] This is an excellent method for removing non-basic impurities.

Section 3: Key Experimental Protocols

These protocols provide standardized methods for the analysis and purification of 2-amino-N-tert-butyl-3-methylbutanamide.

Protocol 3.1: Chiral HPLC for Diastereomeric Purity Analysis

This method is critical for quantifying the extent of racemization.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., CHIRALPAK® series or similar).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A typical starting point is 95:5 Hexane:Isopropanol. Addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape for free amines.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Protocol 3.2: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard without needing a reference standard of the analyte itself.[4][5]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Experimental Parameters:

    • Pulse Program: Standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the analyte and standard signals (a value of 30-60 seconds is generally safe).

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250:1 for the signals being integrated.

  • Procedure:

    • Accurately weigh approximately 15-20 mg of the sample into a clean vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that are resolved from all analyte signals.

    • Dissolve both components in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

    • Acquire the ¹H NMR spectrum under quantitative conditions.

    • Integrate a well-resolved signal from the analyte (e.g., the methine proton of the valine backbone) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and the masses of the sample and standard.

Section 4: Troubleshooting Workflow

When faced with an impure product, a systematic approach is key. The following decision tree can guide your troubleshooting process.

cluster_analysis cluster_findings cluster_causes cluster_solutions Start Crude Product Analysis NMR ¹H NMR Spectrum Start->NMR LCMS LC-MS Analysis Start->LCMS ChiralHPLC Chiral HPLC Start->ChiralHPLC BocSignal Singlet at ~1.4 ppm NMR->BocSignal SolventPeaks Sharp Solvent Peaks NMR->SolventPeaks HighMW Unexpected High MW Peak LCMS->HighMW SM_Mass Starting Material Mass Present LCMS->SM_Mass TwoPeaks Two Diastereomer Peaks ChiralHPLC->TwoPeaks IncompleteDep Incomplete Deprotection BocSignal->IncompleteDep ResidualSolvent Insufficient Drying SolventPeaks->ResidualSolvent UreaOrSideProduct Coupling Byproduct HighMW->UreaOrSideProduct Racemization Racemization Occurred TwoPeaks->Racemization IncompleteReaction Incomplete Reaction SM_Mass->IncompleteReaction ReDeprotect Re-run Deprotection IncompleteDep->ReDeprotect Dry Dry Under High Vacuum ResidualSolvent->Dry ReviewWorkup Review Workup / Re-purify UreaOrSideProduct->ReviewWorkup OptimizeCoupling Optimize Coupling Conditions (Temp, Reagents) Racemization->OptimizeCoupling OptimizeReaction Optimize Reaction Time / Stoichiometry IncompleteReaction->OptimizeReaction

Caption: A decision tree for troubleshooting common impurities in the synthesis.

References

  • Technical Support Center: Purification of 2-Methyl-3-(methylamino)butan-2-ol - Benchchem.
  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry.
  • Technical Support Center: 2-Bromo-N-(tert-butyl)butanamide Synthesis - Benchchem.
  • US5866719A - Process for the purification of an aminoalcohol - Google Patents.
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem.
  • analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-enoate" - Benchchem.
  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). Available at: [Link]

Sources

Technical Support Center: Purification of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CAA-PUR-001 Subject: Troubleshooting Resolution, Isolation, and Chromatography of Chiral Amino Alcohols

Welcome to the Technical Support Center

You are likely here because your chiral amino alcohol is behaving like a "chemical chameleon"—oiling out during crystallization, tailing severely on your HPLC, or refusing to leave the aqueous phase during extraction.

Amino alcohols are notoriously difficult to purify because they are amphoteric (acting as both acid and base) and capable of intense hydrogen bonding. This guide abandons generic advice to focus on the specific physicochemical failure modes of these molecules.

Module 1: Crystallization & Resolution

The Issue: "My product is 'oiling out' (Liquid-Liquid Phase Separation) instead of crystallizing."

The Diagnosis: Oiling out occurs when the metastable zone width (MSZW) is too narrow or when the melting point of the solvated impurity/salt complex is lower than the process temperature. In chiral resolution (e.g., using tartaric acid), the diastereomeric salt forms a supersaturated oil rather than a crystal lattice.

Troubleshooting Protocol: The "Metastable" Fix

Do not simply cool the solution further; this increases viscosity and locks the oil phase.

  • The "Cloud Point" Reversal:

    • Heat the oiled-out mixture until it returns to a clear homogeneous solution (single phase).

    • Add a co-solvent that is miscible with your primary solvent but a poor solvent for the salt (e.g., add MTBE to Methanol/Ethanol).

    • Crucial Step: Seed the solution at the first sign of turbidity (the cloud point), not after the oil forms.

  • The "Pope-Peachey" Method (Optimizing Enantiomeric Excess): If you are using a chiral acid (e.g., L-Tartaric acid) and getting low yields/purity:

    • Standard: 1 eq. Amine + 1 eq. Tartaric Acid.[1][2]

    • Pope-Peachey: 1 eq. Amine + 0.5 eq. Tartaric Acid + 0.5 eq. Mineral Acid (HCl).

    • Why? This forces the "wrong" enantiomer to stay in solution as the highly soluble HCl salt, while the "right" enantiomer precipitates as the less soluble tartrate salt.

Visual Logic: Resolving "Oiling Out"

OilingOutLogic Start Problem: Solution Oils Out CheckTemp Is Temp > Salt Melting Point? Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Yes SolventMod Modify Solvent System (Add Anti-solvent slowly) Reheat->SolventMod Seeding Add Seeds at Cloud Point (Metastable Zone) SolventMod->Seeding SlowCool Cool at 0.1°C/min Seeding->SlowCool Success Crystalline Product SlowCool->Success

Caption: Logic flow for converting a Liquid-Liquid Phase Separation (Oiling Out) into a controlled crystallization.

Module 2: Isolation & Extraction

The Issue: "My amino alcohol is water-soluble and won't extract into organic solvents."

The Diagnosis: Small chain amino alcohols (e.g., phenylglycinol derivatives) partition poorly into EtOAc or DCM because of their high polarity. Standard acid/base workups often fail because the molecule acts as a surfactant or stays in the water.

Advanced Protocol: The Schiff Base "Boomerang"

This is a high-value industrial technique to isolate water-soluble amino alcohols without continuous extraction.

The Workflow:

  • Derivatization: Add Benzaldehyde (1.0 eq) to your aqueous amino alcohol solution (pH > 7).

  • Phase Switch: The amino alcohol converts to a Schiff Base (Imine) . This eliminates the H-bond donor capability of the amine, making the molecule highly lipophilic.

  • Extraction: Extract easily with Toluene or DCM. The product moves to the organic phase.

  • Hydrolysis: Add aqueous HCl to the organic layer and stir. The imine hydrolyzes.[3]

  • Precipitation: The benzaldehyde stays in the organic layer; the pure amino alcohol precipitates as the HCl salt in the aqueous layer (or can be concentrated).

Table 1: Extraction Solvent Compatibility

SolventSuitabilityNotes
Dichloromethane (DCM) ModerateGood for Schiff bases; often forms emulsions with free amino alcohols.
n-Butanol HighThe "Gold Standard" for polar amines. High boiling point is the downside.
Toluene Low (Direct) / High (Deriv.)Poor for free amines; Excellent for the Schiff Base method.
IPA/CHCl3 (3:1) High"Lower phase" extraction mixture known to pull polar compounds from water.
Module 3: Chromatography (HPLC & SFC)

The Issue: "I see severe peak tailing or broad peaks on my chiral column."

The Diagnosis: Amino alcohols interact strongly with residual silanols (Si-OH) on the silica backbone of chiral columns (e.g., Chiralpak AD/OD, Chiralcel OD). This secondary interaction causes the "tail."

Troubleshooting Guide: Mobile Phase Additives

You must mask the silanols. Standard TFA (Trifluoroacetic acid) is often detrimental here because it protonates the amine, increasing interaction with the stationary phase.

Q: Which additive should I use?

  • Standard: 0.1% Diethylamine (DEA).

  • Aggressive Tailing: 0.1% Ethylenediamine (EDA) or Ethanolamine. These are bidentate/stronger bases that more effectively cover the silica surface.

  • SFC Mode: Use Isopropylamine (IPA-amine) in the methanol co-solvent.

Q: Can I use "Immobilized" columns? A: Yes (e.g., Chiralpak IA/IB/IC). They allow you to use "forbidden" solvents like DCM or THF in the mobile phase, which can break up aggregates of amino alcohols and sharpen peaks.

Visual Logic: Chromatographic Method Development

HPLC_Logic Problem Peak Tailing Additive Add 0.1% DEA Problem->Additive Check Improved? Additive->Check Switch Switch to 0.1% Ethylenediamine Check->Switch No Success Sharp Peaks Check->Success Yes Column Change to Immobilized (IA/IB) + DCM Switch->Column Still Tailing Column->Success

Caption: Decision tree for eliminating peak tailing in chiral amine chromatography.

References
  • Schiff Base Extraction Method

    • Process for the extraction of alpha-aminoalcohols.[4][5] (Patent NL8703159A). Describes the use of aromatic aldehydes to form lipophilic Schiff bases for extraction from aqueous media.[4]

    • Source:

  • Chromatographic Additives

    • Effect of amine mobile phase additives on chiral subcritical fluid chromatography. (2012).[6] Highlights the necessity of isopropylamine and other basic additives to suppress tailing on polysaccharide phases.

    • Source:

  • Classical Resolution (Tartaric Acid)

    • Separation or Resolution of Enantiomers.[1][7][8][9][10] (LibreTexts Chemistry). Details the mechanisms of diastereomeric salt formation and the "Pope-Peachey" variation.

    • Source:

  • Oiling Out Phenomena

    • Oiling Out in Crystallization. (Mettler Toledo Technical Guide).
    • Source:

Sources

Technical Support Center: Solubility Optimization for 2-amino-N-tert-butyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Handling of L-Valine tert-Butylamide

Diagnostic Assessment: The "Salt vs. Base" Trap

Before attempting any solvent screening, you must verify the physical form of your material. The most common solubility failure with 2-amino-N-tert-butyl-3-methylbutanamide (also known as L-Valine tert-butylamide ) stems from a mismatch between the chemical form (Salt vs. Free Base) and the solvent class.[1]

Quick Check:
  • Material Appearance: White crystalline powder.[1]

  • Commercial Availability: Usually sold as the Hydrochloride (HCl) Salt (CAS: 70421-65-7) for stability.[1]

  • The Problem: The HCl salt is ionic. It will not dissolve in non-polar organic solvents (DCM, Toluene, Hexanes, Ether) regardless of heating or sonication.

Property Free Base (Amine) HCl Salt (Ionic)
Primary Solubility Dichloromethane (DCM), EtOAc, Alcohols, THFWater, Methanol, DMSO, DMF
Insolubility Water (Low/Moderate), Hexanes (Low)DCM, Chloroform, Ether, Toluene, Hexanes
LogP (Est.) ~1.38 (Lipophilic)< 0 (Hydrophilic)
Application Acylation, Alkylation, CouplingStorage, Aqueous reactions

Solubility Decision Matrix

Use this logic flow to determine the correct solvent system based on your application.

SolubilityLogic Start Start: Define Application CheckForm Check Material Form: Salt or Free Base? Start->CheckForm IsSalt It is HCl Salt CheckForm->IsSalt HCl Salt IsBase It is Free Base CheckForm->IsBase Free Base Aqueous Aqueous/Polar Media (Water, MeOH, DMSO) IsSalt->Aqueous For storage/aq. rxn NeedOrganic Need Organic Solvent? IsSalt->NeedOrganic For coupling/organic rxn Convert CRITICAL STEP: Perform Free-Basing Protocol NeedOrganic->Convert Yes Convert->IsBase After Extraction NonPolar Non-Polar/Aprotic Media (DCM, THF, EtOAc) IsBase->NonPolar Standard Use

Figure 1: Decision tree for selecting the appropriate solvent system based on the chemical state of the Valine tert-butylamide.

Technical Protocols

Protocol A: Converting HCl Salt to Organic-Soluble Free Base

Objective: To render the molecule soluble in DCM, Ethyl Acetate, or Toluene. Mechanism: Deprotonation of the ammonium group (


) to the amine (

) breaks the ionic lattice, allowing lipophilic interactions (tert-butyl/isopropyl groups) to dominate.[1]

Reagents:

  • Starting Material: L-Valine tert-butylamide HCl[1][2]

  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Base: Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH
    

Step-by-Step:

  • Suspension: Suspend the insoluble HCl salt in your target organic solvent (e.g., DCM).[1] It will look cloudy.[1]

  • Biphasic Mix: Add an equal volume of Saturated

    
     (aq).
    
  • Agitation: Shake vigorously in a separatory funnel. The solid should disappear as the free base migrates into the organic layer.

  • Separation: Collect the organic (bottom) layer.[1]

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Usage: Use this solution directly for your reaction. Do not evaporate to dryness unless necessary, as the free base can be an oil or low-melting solid that is difficult to handle.[1]

Protocol B: Cosolvent Systems for Difficult Solubility

If you are working with the Free Base but still facing precipitation (e.g., in cold temperatures or high concentrations), use these "Bridge Solvents."

Primary Solvent Issue Recommended Cosolvent (Add 5-10%) Mechanism
Toluene / Hexane Strong H-bonding causes aggregation/crashing out.[1]THF or Isopropanol (IPA) Breaks intermolecular H-bonds (Amide-Amide interactions).[1]
DCM Solubility is generally good, but polar impurities may precipitate.[1]Methanol (MeOH) Increases polarity slightly to solvate the amide backbone.[1]
Ethyl Acetate Poor solubility at low temps (< 0°C).[1]DCM Increases solvation power for the lipophilic tert-butyl group.[1]

Advanced Troubleshooting (FAQs)

Q1: I need to use the HCl salt in an organic reaction (e.g., peptide coupling) without aqueous extraction. What do I do?

  • Answer: You must perform an in situ neutralization.[1] Suspend the HCl salt in DMF or DCM and add exactly 1.0 equivalent of a tertiary amine base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]

    • Result: The DIPEA scavenges the HCl, forming DIPEA·HCl (which stays in solution or precipitates depending on solvent), leaving the free amine of your Valine derivative available to react.

Q2: My product "oiled out" during purification. How do I recrystallize it?

  • Answer: This molecule has a low melting point and high lipophilicity.[1]

    • Avoid: Pure ether or pure hexanes (often causes oiling).[1]

    • Try: A mixture of EtOAc : Hexanes (1:5) .[1] Dissolve in minimal warm EtOAc, then slowly add Hexanes until turbid. Cool slowly to -20°C.

    • Alternative: If it is the HCl salt, recrystallize from MeOH : Et2O .[1]

Q3: Why is my yield low when extracting with Ether?

  • Answer: Diethyl ether is often too non-polar to fully extract the free base from water, especially given the hydrogen bonding capability of the amide bond. Switch to DCM or EtOAc for the extraction step (Protocol A).[1]

References & Authority

  • Pfizer Solvent Selection Guide (2024 Update)

    • Relevance: Green chemistry recommendations for amide substitutions.[1] Identifies DCM and EtOAc as preferred solvents over Chloroform.[1]

    • Source:[1][3]

  • PubChem Compound Summary: L-Valine tert-butylamide

    • Relevance: Physicochemical properties (LogP, H-bond donor/acceptor counts) used to determine lipophilicity.[1]

    • Source:[1]

  • Purification of Laboratory Chemicals (Armarego & Chai)

    • Relevance: Standard protocols for recrystallization of amino acid amides and handling of hydrochloride salts.[1]

    • Source:[1]

  • Solubility Parameters of Amino Acid Derivatives

    • Relevance: Explains the "Peptide Bond" solubility paradox (hydrophobic side chains vs. hydrophilic backbone).

    • Source:[1]

Sources

Technical Support Center: Optimization of Boc Deprotection in Amino Amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Advanced Protocols for N-Boc Cleavage in Amino Amide Substrates

Introduction: The Amino Amide Challenge

Boc deprotection is often viewed as trivial, yet in the context of amino amides (e.g., peptidomimetics, carboxamide intermediates), it presents unique challenges. Unlike simple amines, amino amides possess dual nucleophilic sites (amine and amide oxygen/nitrogen) and often exhibit distinct solubility profiles that complicate salt isolation.

This guide moves beyond standard textbook procedures to address the kinetic traps and thermodynamic sinks (such as


-butyl cation scavenging) that determine yield and purity.
Module 1: Reaction System Selection (The Engine)

The choice of acid determines not just the rate of deprotection, but the physical form of your product.

Comparative Analysis: TFA vs. HCl
FeatureTrifluoroacetic Acid (TFA) HCl (in Dioxane or MeOH)
Mechanism ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-like fragmentation; generates

-butyl cation pool.
Protonation-driven; often precipitates product immediately.
Kinetics Fast (15–60 min). High dielectric constant stabilizes carbocation intermediates.Slower (1–4 h). Limited by solubility of the protonated intermediate.
Selectivity High.[1] Compatible with Cbz, Fmoc, and Benzyl esters.Moderate. Prolonged exposure can cleave benzyl esters or hydrolyze sensitive amides.
Product Form TFA Salt: Often hygroscopic, gummy, difficult to crystallize.HCl Salt: Often crystalline, non-hygroscopic, easy to filter.
Best For Complex substrates requiring scavengers; Peptides with Trp/Met.Simple amino amides; Scale-up where filtration is preferred over extraction.
Visual Guide: Acid Selection Matrix

AcidSelection start Start: Substrate Analysis sens_check Contains Acid-Sensitive Groups? (e.g., Benzyl esters, Trityl) start->sens_check met_trp_check Contains Nucleophilic Side Chains? (Trp, Met, Tyr, Cys) sens_check->met_trp_check No tfa_route Route A: TFA / DCM + Scavengers (High Solvency, Cation Control) sens_check->tfa_route Yes (TFA is milder on esters) scale_check Scale & Isolation Preference? met_trp_check->scale_check No met_trp_check->tfa_route Yes (Must use Scavengers) scale_check->tfa_route Small Scale / HPLC Purif. hcl_route Route B: 4M HCl in Dioxane (Direct Crystallization) scale_check->hcl_route Large Scale / Need Solid

Caption: Decision matrix for selecting the optimal acidic system based on substrate complexity and downstream processing needs.

Module 2: The Scavenger System (The Shield)

In amino amides, the amide bond itself is relatively stable, but the


-butyl cation (

-Bu

)
generated during cleavage is a potent electrophile. Without scavengers, it will alkylate electron-rich regions (Trp indole, Tyr phenol, Met sulfur) or even the amide nitrogen in sterically unhindered systems.
Mechanism of Action

The reaction generates isobutylene gas.[2][3][4] However, in concentrated acid, isobutylene is in equilibrium with the


-butyl cation. Scavengers act as "suicide nucleophiles," reacting irreversibly with the cation faster than your substrate can.
Recommended Scavenger Cocktails
Substrate ComplexityCocktail Composition (v/v)Rationale
Standard Amino Amide TFA / DCM (1:1) Sufficient for simple aliphatic chains.
Contains Met / Cys TFA / TIPS / H2O (95:2.5:2.5) Triisopropylsilane (TIPS) reduces cations; Water hydrolyzes

-butyl esters formed in situ.
Contains Trp / Tyr Reagent K analog: TFA / Phenol / Water / Thioanisole (82.5 : 5 : 5 : 2.[5]5)Phenol and Thioanisole protect aromatic rings from alkylation.
Module 3: Troubleshooting & FAQs
Q1: My reaction is incomplete even after 4 hours in 50% TFA. Why?

Diagnosis: This is often a solubility issue , not a reactivity issue. Amino amides can protonate and precipitate out of DCM/TFA mixtures, coating the unreacted material and stopping the reaction. Corrective Action:

  • Switch Solvent: Use neat TFA or add a solubilizing co-solvent like hexafluoroisopropanol (HFIP) .

  • Monitor Concentration: Ensure the reaction is not too dilute. The kinetics are second-order dependent on acid concentration.

  • Check Sterics: If the Boc group is on a secondary amine or adjacent to a quaternary center (e.g., Aib residues), heating to 35°C may be required.

Q2: I see a +56 Da mass shift in my LCMS. What is this?

Diagnosis: This is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-butylation . The 

-butyl cation has alkylated your product.[6] Corrective Action:
  • Immediate: You cannot easily reverse this. You must re-run the reaction.

  • Prevention: Add 5% Triisopropylsilane (TIPS) or 5% Thioanisole to your deprotection mixture. Ensure the reaction vessel is vented (e.g., via a needle) to allow isobutylene gas to escape, shifting the equilibrium away from the cation.

Q3: My product is a hygroscopic gum. How do I get a solid?

Diagnosis: TFA salts of amino amides are notoriously hygroscopic. Corrective Action:

  • Ether Trituration: Evaporate TFA, redissolve the oil in a minimum amount of MeOH/DCM, and drop slowly into cold Diethyl Ether or MTBE (20x volume) with vigorous stirring.

  • Salt Exchange: Dissolve the TFA salt in MeOH and treat with HCl in Dioxane . Evaporate and repeat 3x. The HCl salt is often crystalline.

Q4: Can the amide bond hydrolyze during Boc removal?

Diagnosis: Rare, but possible in HCl/Dioxane if water is present and heating is applied. Corrective Action:

  • Use anhydrous 4M HCl in Dioxane.[7]

  • Keep temperature at 0°C to RT .

  • Avoid prolonged reaction times (>4 hours). If the reaction is slow, add more acid rather than heat.

Module 4: Experimental Protocols
Protocol A: Standard Scavenger-Assisted Deprotection (TFA Method)

Best for: Complex amino amides with sensitive side chains.

  • Dissolution: Dissolve Boc-amino amide (1.0 equiv) in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final volume) and Water (2.5% v/v).

  • Acidification: Add TFA equal to the volume of DCM (Final ratio TFA:DCM:Scavengers = 50:45:5).

  • Reaction: Stir at Room Temperature for 1–2 hours. Vent the vial to release CO2/Isobutylene.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Precipitation: Triturate residue with cold Et2O to obtain the TFA salt.

Protocol B: Direct Precipitation (HCl Method)

Best for: Robust substrates and scale-up.

  • Dissolution: Dissolve substrate in minimal dry Dioxane or MeOH.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT. Product often precipitates as a white solid within 30 mins.

  • Isolation: Filter the solid, wash with Et2O, and dry under vacuum.

Visual Guide: The Cation Scavenging Pathway

ScavengingMechanism cluster_0 Reaction Chamber boc_sm Boc-Amino Amide intermediate Carbamic Acid boc_sm->intermediate Protonation acid Acid (TFA/HCl) cation t-Butyl Cation (tBu+) intermediate->cation Fragmentation amine Product: Amino Amide Salt intermediate->amine -CO2 scavenger Scavenger (TIPS/H2O) cation->scavenger Fast Trapping impurity t-Butylated Product (+56 Da Impurity) cation->impurity No Scavenger (Alkylation of Trp/Met) side_product Alkylated Scavenger (Inert) scavenger->side_product Irreversible

Caption: Mechanism showing the critical role of scavengers in intercepting the reactive t-butyl cation before it alkylates the product.

References
  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[7][8]

  • Han, G., et al. (2007). "A kinetic study of product cleavage reactions from the solid phase by a biocompatible and removable cleaving reagent, HCl."[9] Journal of Combinatorial Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting Incomplete Boc Deprotection of Secondary Amines." BenchChem Technical Guides.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][10][7][11][12] Chemical Reviews.

  • Sigma-Aldrich. (2023). "Boc Resin Cleavage Protocol." Technical Bulletins.

Sources

managing metabolic instability of tert-butyl groups in drug design

[1]

Status: Operational Operator: Senior Application Scientist Topic: Managing Metabolic Instability of tert-Butyl Groups

Welcome to the Support Center

You are likely here because your lead compound—anchored by a tert-butyl group for steric bulk or receptor fit—is failing in metabolic stability assays. The tert-butyl group is a "medicinal chemistry paradox": it is excellent for locking conformation and filling hydrophobic pockets, but it is a notorious "soft spot" for Cytochrome P450 (CYP) enzymes.

This guide is not a textbook; it is a troubleshooting workflow designed to diagnose, confirm, and engineer your way out of tert-butyl instability.

Module 1: Diagnostics – Is the tert-Butyl the Culprit?

Before you synthesize complex bioisosteres, you must confirm that the tert-butyl group is the primary site of metabolism (SOM). High intrinsic clearance (

Troubleshooting Workflow: Soft Spot Identification

User Query: "My compound has high clearance in Human Liver Microsomes (HLM). How do I confirm the tert-butyl group is the issue?"

The Protocol:

  • Run Metabolite Identification (MetID): Incubate your compound with HLM in the presence of NADPH.

  • Analyze Mass Shift: Look for specific mass shifts in LC-MS/MS data.

    • +16 Da: Hydroxylation of a methyl group (t-Bu

      
      
      
      
      ).
    • +30 Da / +32 Da: Further oxidation to carboxylic acid (often the rate-limiting toxicophore).

  • Fragmentation Analysis: Use MS/MS fragmentation to locate the mass shift. If the fragment containing the tert-butyl group shifts by +16, you have confirmed the liability.

Visualizing the Diagnostic Logic:

MetID_Workflowcluster_ResultsInterpretationStartHigh Intrinsic Clearance (CLint)Observed in HLMIncubateIncubate with HLM + NADPH(T=0, 15, 30, 60 min)Start->IncubateQuenchQuench & CentrifugeAnalyze Supernatant via LC-MS/MSIncubate->QuenchAnalysisSearch for Mass ShiftsQuench->AnalysisShift16Mass Shift +16 Da(Hydroxylation)Analysis->Shift16Primary MetShift30Mass Shift +30/32 Da(Carboxylation)Analysis->Shift30Secondary MetNoShiftNo Change on t-Butyl FragmentAnalysis->NoShiftAction1CONFIRMED: t-Butyl is Soft SpotProceed to Module 2Shift16->Action1Shift30->Action1Action2FALSE ALARM: Look for otherliabilities (e.g., electron-rich aromatics)NoShift->Action2

Caption: Diagnostic workflow to confirm tert-butyl mediated metabolic instability via LC-MS/MS mass shift analysis.

Module 2: Engineering Solutions – The Fixes

Once diagnosed, you have three tiers of intervention. Choose based on your project's stage and synthetic resources.

Tier 1: The "Quick Check" (Deuteration)

Use Case: Validating the hypothesis without changing the pharmacophore.

  • Mechanism: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect, KIE).

  • Action: Synthesize the

    
    -tert-butyl analog.
    
  • Outcome: If stability improves significantly (

    
     drops), metabolic switching has not occurred. If stability is unchanged, the enzyme has switched to a different soft spot.
    
Tier 2: Electronic Deactivation (Fluorination)

Use Case: Retaining size but reducing electron density to prevent oxidation.

  • Action: Replace one methyl with

    
     or 
    
    
    .
  • Risk: Fluorine adds lipophilicity (LogP) and can alter binding if the pocket is tight.

Tier 3: Bioisosteric Replacement (Structural Changes)

Use Case: The tert-butyl is a liability, and you need a new scaffold with better IP and properties.

Top Bioisosteres:

  • Bicyclo[1.1.1]pentane (BCP): The "gold standard" replacement. It mimics the 3D space of a tert-butyl but contains no methyl groups to oxidize.

  • Oxetanes: 3,3-disubstituted oxetanes reduce LogP (solubility boost) and remove the oxidative liability, though they are slightly smaller than t-butyl.

  • Trifluoromethylcyclopropyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Removes all 
    
    
    C-H bonds.[1] Extremely stable but lipophilic.

Comparison of Engineering Strategies:

StrategyStructureMetabolic StabilityLogP ImpactSynthetic Difficulty
Baseline

Low (Poor)HighLow
Deuteration

Moderate (KIE dependent)NeutralLow
Fluorination

HighIncreasesModerate
Oxetane 3-methyl-3-oxetanylHighDecreases (Best for solubility)Moderate
BCP Bicyclo[1.1.1]pentanylVery High Neutral/Slight DecreaseHigh
Cp-CF3 1-CF3-cyclopropylVery HighIncreasesModerate

Decision Tree for Structural Modification:

Bioisostere_Selectioncluster_SolutionsSelection LogicProblemt-Butyl InstabilityConfirmedQ1Is Solubility (LogP)an issue?Problem->Q1OxetaneUse Oxetane(Reduces LogP, adds H-bond acceptor)Q1->OxetaneYes (Need lower LogP)Q2Is the pocketsterically restricted?Q1->Q2No (LogP is fine)BCPUse Bicyclo[1.1.1]pentane(Maintains geometry, high stability)CpCF3Use Cp-CF3(Max stability, higher LogP)Q2->BCPYes (Need exact 3D fit)Q2->CpCF3No (Can tolerate bulk)

Caption: Decision matrix for selecting the optimal tert-butyl bioisostere based on physicochemical requirements.

Module 3: Validation Protocols

Do not rely on literature values. You must validate your fix in your specific chemical series.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the shift in intrinsic clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock of your compounds in DMSO. Dilute to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-Incubation: Mix 1 µM compound with HLM (0.5 mg/mL final) in buffer. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    
    

Success Criteria:

  • A >50% reduction in

    
     indicates a successful "patch" of the metabolic soft spot.
    
  • Control: Run Verapamil (High Clearance) and Warfarin (Low Clearance) alongside to validate assay performance.

Frequently Asked Questions (FAQ)

Q: Can I use a Silicon switch (Sila-substitution) to fix the t-butyl problem? A: Sometimes. Replacing the central carbon with silicon (Trimethylsilyl, TMS) increases lipophilicity (LogP) significantly, which might actually increase metabolic liability or protein binding. However, the C-Si bond length is longer, which alters the shape. This is a "high risk, high reward" strategy often used to generate novel IP rather than purely to solve metabolic stability [3].

Q: Is the metabolite of the tert-butyl group toxic? A: It can be. The primary metabolite is the alcohol (t-Bu-OH), which is generally benign. However, further oxidation to the carboxylic acid or potentially reactive aldehydes can lead to idiosyncratic toxicity or covalent binding. Eliminating the soft spot is safer than managing the metabolite [1].

Q: Why not just use an isopropyl group? A: The isopropyl group has a tertiary proton that is highly susceptible to abstraction. While it is smaller, it is often less stable than a tert-butyl group because that single proton is a "sitting duck" for CYP enzymes. Furthermore, you lose the "conformational lock" effect of the bulky t-butyl [4].

References
  • Barnes-Seeman, D., et al. (2013).[2][1] "Metabolically Stable tert-Butyl Replacement."[2][1][3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(21), 7772–7783. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8982. Link

  • Westphal, M. V., et al. (2021). "Bicyclo[1.1.1]pentanes: Key Structures for the Future of Drug Development." ChemMedChem, 16(21), 3215-3224. Link

Technical Support Center: Enhancing Reproducibility in Amino Acid Amide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to improving reproducibility in experiments involving amino acid amides. As a Senior Application Scientist, I understand that seemingly minor variations in protocol can lead to significant discrepancies in outcomes. This guide is designed to provide field-proven insights and robust, self-validating protocols to help you navigate the complexities of working with these essential molecules. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns that frequently arise during the synthesis, purification, and handling of amino acid amides.

Q1: My amide coupling reaction has a very low yield. What are the most common causes? A: Low yields in amide coupling reactions typically stem from a few key areas:

  • Inefficient Activation: The carboxylic acid may not be fully activated. This can be due to a suboptimal coupling reagent for your specific substrates or degradation of the reagent.[1][2]

  • Poor Reagent Stoichiometry: Incorrect molar ratios of the amino acid, amine, coupling reagent, and base can halt the reaction.

  • Side Reactions: The activated acid might react with other nucleophiles or the amine can react with the coupling reagent, forming a guanidinium by-product. The order of addition is often critical.

  • Steric Hindrance: Bulky amino acid side chains or amines can significantly slow down the reaction rate.

  • Solubility Issues: If reactants are not fully dissolved, the reaction will be slow and incomplete.

Q2: I'm concerned about racemization of my chiral amino acid during coupling. How can I prevent it? A: Racemization is a major threat to stereochemical integrity, especially when activating the carboxyl group of an amino acid that is already part of a peptide chain.[3][4] The primary mechanism involves the formation of an oxazolone intermediate. To minimize this risk:

  • Use urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which are known to suppress racemization.[4]

  • Employ coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). These additives react with the activated acid to form an active ester that is less prone to racemization.[1]

  • Use a weak, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts.[4][5]

Q3: What is the best way to store my amino acid amides to ensure long-term stability? A: Stability is highly dependent on the amino acid sequence and storage conditions. For optimal long-term stability:

  • Store the compound in a lyophilized (freeze-dried) powder form.

  • Keep it in a tightly sealed container in a desiccator at -20°C or, for maximum stability, -80°C.[6]

  • Protect it from light, as many peptides are light-sensitive.[6]

  • Before opening, always allow the container to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which can significantly reduce stability.[6]

Q4: My purified amino acid amide shows extra peaks in the NMR/LC-MS. What could they be? A: Extraneous peaks often originate from the synthesis or workup process. Common culprits include:

  • Urea byproducts: If you used a carbodiimide coupling reagent like DCC or DIC, the corresponding dicyclohexylurea (DCU) or diisopropylurea can be difficult to remove.[7]

  • Residual Solvents: Solvents used in purification (e.g., ethyl acetate, dichloromethane, acetonitrile) are common contaminants.

  • Degradation Products: Depending on the sequence, deamidation (of asparagine or glutamine) or oxidation (of methionine) can occur during workup or analysis.

  • Salts: If the compound was treated with acid (like TFA for Boc-deprotection) or base, it might exist as a salt, which can alter its chromatographic behavior and spectroscopic signature.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-formatted guide to specific issues you may encounter.

Part 1: Synthesis & Purification

Q: My reaction is sluggish and gives a low yield. How can I improve it? A: A systematic approach is key. First, ensure all your reagents are pure and anhydrous, as water can hydrolyze activated intermediates.

  • Re-evaluate Your Coupling Reagent: For standard couplings, aminium/uronium salts like HBTU or HATU are highly efficient but require a base.[4][5] For sterically hindered couplings, phosphonium reagents like PyBOP may offer an advantage as they do not react with the free amine component.[2] Some modern coupling reagents are designed to be more stable and have a better safety profile, such as COMU, which is based on Oxyma Pure.[1][4]

  • Check Your Solvent: The solvent must fully dissolve all reactants. N,N-Dimethylformamide (DMF) is a common choice, but its polarity might need adjustment for certain reactions.[3] Dichloromethane (DCM) is another option, particularly for solution-phase synthesis.

  • Optimize Temperature and Reaction Time: While most couplings are run at room temperature, gently heating (e.g., to 40°C) can sometimes drive a sluggish reaction to completion.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged reaction.

G start Low Yield in Amide Coupling reagents Are reagents pure and anhydrous? (Coupling agent, amine, acid, solvent) start->reagents stoichiometry Is stoichiometry correct? (Typically 1:1.1:1.2 Acid:Amine:Coupling Agent) reagents->stoichiometry Yes purify_reagents Purify/dry reagents and solvents. Use fresh coupling agent. reagents->purify_reagents No solubility Are all reactants fully dissolved? stoichiometry->solubility Yes adjust_stoich Adjust molar ratios. Excess amine can sometimes help. stoichiometry->adjust_stoich No coupling_choice Is the coupling reagent appropriate for the substrates (e.g., steric hindrance)? solubility->coupling_choice Yes change_solvent Try a different solvent or solvent mixture (e.g., DMF, DCM, NMP). solubility->change_solvent No temp_time Have temperature and reaction time been optimized? coupling_choice->temp_time Yes change_reagent Switch to a more powerful reagent (e.g., from DCC to HATU/COMU). coupling_choice->change_reagent No optimize_cond Monitor reaction by LC-MS. Try gentle heating (40°C). temp_time->optimize_cond No success Yield Improved temp_time->success Yes purify_reagents->reagents adjust_stoich->stoichiometry change_solvent->solubility change_reagent->coupling_choice optimize_cond->temp_time G cluster_0 Racemization Pathway activated_acid Activated N-Acyl Amino Acid (Chiral) oxazolone Oxazolone Intermediate (Achiral/Planar) activated_acid->oxazolone Deprotonation of α-proton protonated_base Protonated Base base Base (e.g., DIPEA) base->activated_acid oxazolone->activated_acid Reprotonation racemic_product Racemic Amide Product oxazolone->racemic_product Nucleophilic Attack amine Amine Nucleophile (R'-NH2) amine->oxazolone G start Crude Product Mixture is_solid Is the product a solid? start->is_solid solubility_diff Is there a significant solubility difference between product and impurities in a given solvent? is_solid->solubility_diff Yes is_polar Is the product polar? is_solid->is_polar No solubility_diff->is_polar No recrystallize Attempt Recrystallization solubility_diff->recrystallize Yes normal_phase Standard Silica Gel Chromatography is_polar->normal_phase No rev_phase Reversed-Phase (C18) Chromatography is_polar->rev_phase Yes has_charge Does the product have a chargeable group (amine/acid)? ion_exchange Ion-Exchange Chromatography (SCX/SAX) has_charge->ion_exchange Yes normal_phase->has_charge If still impure rev_phase->has_charge If still impure

Sources

Technical Support Center: Identifying Synthesis Byproducts with GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis focused on the identification of synthesis byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to resolve issues, ensure data integrity, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of synthetic reaction mixtures for byproduct identification.

Q1: What is the primary purpose of using GC-MS for byproduct analysis?

A1: GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] In the context of chemical synthesis, its primary purpose is to separate, identify, and quantify unknown impurities or byproducts that may have formed alongside the desired product.[2][3] This is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity and safety of the final compound, which is a critical aspect of pharmaceutical development.[4]

Q2: My potential byproducts are polar and not volatile. Can I still use GC-MS?

A2: Yes, but likely not without chemical modification. Compounds that are non-volatile due to polar functional groups (e.g., -OH, -COOH, -NH2) are generally not suitable for direct GC-MS analysis.[5] To make them amenable to GC, a process called derivatization is employed. This involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative.[5][6][7] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is one of the most common derivatization techniques.[7][8]

Q3: How do I choose the right solvent for my sample preparation?

A3: The choice of solvent is critical for successful GC-MS analysis. The ideal solvent should completely dissolve your sample, be volatile, and not react with your analytes.[1] Volatile organic solvents like dichloromethane, hexane, methanol, or ethyl acetate are commonly used.[1][9] It is imperative to avoid non-volatile solvents, strong acids, and strong bases, as these can contaminate the GC system and damage the column.[1] Additionally, ensure the sample is free of particulate matter by centrifuging or filtering before injection.[1][9]

Q4: What concentration should my sample be?

A4: A general guideline is to aim for a concentration of approximately 10 µg/mL.[9] For a standard 1 µL splitless injection, this would load about 10 ng of the sample onto the column.[9] Column overload is a common issue that leads to poor peak shape (fronting) and can be resolved by diluting the sample.[10][11] It is always better to start with a more dilute sample and increase the concentration if the signal is too low.

Q5: What are "ghost peaks" and where do they come from?

A5: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected, or they appear in a sample run after a particularly concentrated sample. They are a form of contamination or "carryover".[12][13] Common sources include contamination in the syringe or rinse solvent, residue from a previous injection in the inlet liner, or backflash from an injection where the sample volume exceeded the liner's capacity.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during GC-MS analysis of synthesis byproducts.

Peak Shape Problems

Poor peak shape compromises resolution and the accuracy of quantification. The most common issues are peak tailing and peak fronting.[12][15]

Problem: Peaks are Tailing

Peak tailing, where the latter half of the peak is drawn out, is a frequent problem.[15]

Potential Cause Explanation & Solution
Active Sites Polar analytes can have secondary interactions with active sites (e.g., silanols) in the inlet liner or on the column itself. This causes some molecules to be retained longer, resulting in tailing. Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[16]
Column Contamination Accumulation of non-volatile material from previous injections can create active sites. Solution: Bake out the column at a high temperature (within its specified limit). If this fails, trimming the column is the next step.[12][17]
Incorrect Column Installation If the column is not positioned correctly in the inlet or detector, it can create dead volume, leading to peak tailing. Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut at the column end.[16][17]
Solvent/Analyte Mismatch A mismatch in polarity between the sample solvent and the stationary phase can affect how the analytes are focused on the column head.[17] Solution: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase polarity.
Problem: Peaks are Fronting

Peak fronting, where the first half of the peak is sloped, is often described as a "shark fin" shape.[10]

Potential Cause Explanation & Solution
Column Overload This is the most common cause of fronting.[10] Injecting too much sample mass saturates the stationary phase, causing excess analyte molecules to travel down the column more quickly.[10][16] Solution: Dilute the sample. A 1-to-10 dilution is often sufficient to resolve the issue.[10] Alternatively, reduce the injection volume or increase the split ratio.[11]
Inappropriate Column Temperature If the initial oven temperature is too low for the analytes, it can sometimes lead to fronting, especially for later eluting peaks in an isothermal run. Solution: For isothermal analysis, try increasing the oven temperature. For gradient analysis, ensure the initial temperature is appropriate.[10]
Baseline & Contamination Issues

A clean, stable baseline is essential for detecting low-level byproducts.

Problem: High or Unstable Baseline
Potential Cause Explanation & Solution
Column Bleed At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline, particularly at the end of a temperature program.[12] Solution: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[18]
Contaminated Carrier Gas Impurities like water, oxygen, or hydrocarbons in the carrier gas can lead to a noisy or elevated baseline.[18] Solution: Ensure high-purity carrier gas is used and that gas purifiers/traps are installed and have not expired.
System Contamination Contamination can originate from multiple sources, including septum bleed, dirty inlet liner, or foreline pump oil backstreaming.[19][20] Solution: Perform regular inlet maintenance (replace septum and liner). Check for oil backstreaming. A systematic check of the system is required to isolate the source.[20]
Air Leak A leak in the system will introduce nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18) into the mass spectrometer, resulting in high background ions.[20][21] Solution: Check for leaks at all fittings and connections, particularly the inlet septum nut and column fittings.
Problem: Identifying Common Contaminants

It is crucial to differentiate between synthesis byproducts and common laboratory contaminants.

Contaminant Type Characteristic Ions (m/z) Likely Source
Phthalates (Plasticizers) 149, 167, 279Plastic labware, gloves, parafilm, floor polish.[19][22]
Siloxanes (from column bleed/septum) 73, 207, 281, 355GC column stationary phase degradation (column bleed), septum degradation.[19][20]
Pump Oil Series of peaks 14 amu apart (hydrocarbons)Backstreaming from mechanical (foreline) or diffusion pumps.[19][20]
Solvents 31 (Methanol), 43 (Acetone), 78 (Benzene)Cleaning solvents used for instrument parts or in the lab environment.[20]
PFTBA (Tuning Compound) 69, 131, 219, 264, 414, 502Leak from the calibration valve or residual from tuning.[20]
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common GC-MS issues.

G Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Chromatographic Baseline Baseline/Contamination Issue? Start->Baseline Spectral Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No HighNoise High/Noisy Baseline? Baseline->HighNoise Yes GhostPeaks Ghost/Contaminant Peaks? Baseline->GhostPeaks No Sol_ActiveSites Check/Replace Liner Trim Column Tailing->Sol_ActiveSites Sol_Overload Dilute Sample Reduce Injection Volume Fronting->Sol_Overload Sol_Leaks Check for Air Leaks (m/z 18, 28, 32) HighNoise->Sol_Leaks m/z 18,28,32 high? Sol_ColumnBleed Condition/Replace Column Check Gas Purity HighNoise->Sol_ColumnBleed No Sol_Contamination Identify Contaminant Source (Pump oil, Bleed, Solvents) GhostPeaks->Sol_Contamination Known Contaminant? Sol_Carryover Clean Inlet/Syringe Run Solvent Blanks GhostPeaks->Sol_Carryover No

Caption: Troubleshooting workflow for GC-MS analysis.

Experimental Protocols

Adherence to standardized protocols is key to reproducible and reliable results.

Protocol 1: General Sample Preparation for Reaction Mixtures

This protocol outlines the basic steps for preparing a crude synthesis reaction mixture for GC-MS analysis.

  • Sample Quenching & Extraction:

    • If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by adding it to a suitable solvent or aqueous solution to stop the reaction.

    • Perform a liquid-liquid extraction (LLE) to separate the organic components from inorganic salts or highly polar reagents.[1] A common choice is to dilute the reaction mixture in water and extract with a volatile organic solvent like ethyl acetate or dichloromethane.

  • Drying:

    • Dry the collected organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water, which can be detrimental to some GC columns and derivatization reactions.[18]

  • Filtration & Dilution:

    • Filter the dried organic solution to remove the drying agent and any particulate matter. A syringe filter (e.g., 0.45 µm PTFE) is suitable.

    • Dilute the sample to an appropriate concentration (e.g., ~10-100 µg/mL) using a volatile GC-compatible solvent.[9]

  • Transfer:

    • Transfer the final diluted sample to a 2 mL glass autosampler vial. Avoid plastic vials and caps with incompatible liners, which can be a source of contamination.[1][9]

Protocol 2: Silylation Derivatization for Polar Byproducts

This protocol is for making polar byproducts (containing -OH, -COOH, -NH) volatile.

  • Sample Preparation:

    • Ensure the sample extract from Protocol 1 is completely dry. Evaporate the solvent under a gentle stream of nitrogen if necessary. The presence of water or protic solvents will consume the derivatizing reagent.[6][8]

  • Reagent Addition:

    • To the dry residue, add a suitable silylating agent. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[23][24] Add the reagent in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).

  • Reaction:

    • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Analyze the sample promptly, as some silyl derivatives can be sensitive to moisture over time.[8]

Data Interpretation Guide: Identifying an Unknown Peak

Once you have a clean chromatogram, the next step is to identify the peaks that are not your starting material or product.

Step 1: Examine the Mass Spectrum

For each unknown peak, analyze its corresponding mass spectrum.

  • Identify the Molecular Ion (M⁺): The molecular ion peak is the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule with one electron removed.[25] Its mass corresponds to the molecular weight of the compound. Note that for some molecules, the M⁺ peak can be very weak or absent.

  • Apply the Nitrogen Rule: The nitrogen rule states that a molecule with an even-numbered molecular weight will have zero or an even number of nitrogen atoms. An odd-numbered molecular weight indicates an odd number of nitrogen atoms.[26][27] This is a quick and powerful tool for constraining possible elemental compositions.

  • Look for Isotope Peaks: The presence of elements like Chlorine (Cl) or Bromine (Br) will produce characteristic isotopic patterns. A Cl atom gives a significant M+2 peak that is about one-third the intensity of the M⁺ peak.[26] A Br atom gives an M+2 peak that is nearly equal in intensity to the M⁺ peak.

Step 2: Analyze the Fragmentation Pattern

The fragmentation pattern is a unique fingerprint of a molecule and provides structural clues.[27]

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak.[25] It represents the most stable fragment ion formed.

  • Deduce Neutral Losses: Look at the mass differences between the molecular ion and major fragment ions. Common neutral losses (e.g., 15 for a methyl group, 18 for water, 29 for an ethyl group) can help you piece together the structure.

Step 3: Utilize Mass Spectral Libraries

Commercial and public mass spectral libraries, such as the NIST library, contain hundreds of thousands of electron ionization (EI) spectra.[28]

  • Perform a Library Search: Your GC-MS software can compare the acquired spectrum of your unknown against the library spectra to find the best matches.[29][30]

  • Evaluate the Match Quality: The search will return a list of candidate structures with a "match factor" or "probability score." A high match factor (e.g., >800-900 out of 1000) suggests a confident identification. However, always visually inspect the unknown spectrum and the library spectrum to confirm the match. Do not rely solely on the match score.

Data Interpretation Workflow

G Start Acquire Mass Spectrum for Unknown Peak FindM Identify Molecular Ion (M⁺)? Start->FindM NitrogenRule Apply Nitrogen Rule FindM->NitrogenRule Yes Isotopes Check for Isotope Patterns (Cl, Br) NitrogenRule->Isotopes Fragmentation Analyze Fragmentation Pattern (Base Peak, Neutral Losses) Isotopes->Fragmentation LibrarySearch Perform Mass Spectral Library Search (e.g., NIST) Fragmentation->LibrarySearch Evaluate Evaluate Library Hit (Match Factor + Visual Confirmation) LibrarySearch->Evaluate Structure Propose Putative Structure Evaluate->Structure High Confidence

Caption: Workflow for identifying unknown byproducts.

References

  • Common GCMS Contaminants Guide. (n.d.). Scribd. Retrieved from [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Retrieved from [Link]

  • What are the common contaminants in my GCMS. (n.d.). Agilent. Retrieved from [Link]

  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions. Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Retrieved from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • GC-MS Contamination. (n.d.). CHROMacademy. Retrieved from [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants... (n.d.). ResearchGate. Retrieved from [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (2024, April 2). Drawell. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc. Retrieved from [Link]

  • GC Derivatization. (n.d.). Retrieved from [Link]

  • Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]

  • Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. (2012, June 22). ACS Publications. Retrieved from [Link]

  • Mascot help: Spectral library search. (n.d.). Retrieved from [Link]

  • Untargeted Screening and Identification of Contaminants Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry: Novel Solutions for Applied Testing Laboratories. (2023, May 12). LCGC International. Retrieved from [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (2025, May 15). MDPI. Retrieved from [Link]

  • NIST 14 Mass Spec Library and Search Programs - User Manual. (n.d.). Retrieved from [Link]

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  • Mass spectral interpretation. (n.d.). Wikipedia. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

  • GC/MS Analysis. (n.d.). Elizabeth Van Buren. Retrieved from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell. Retrieved from [Link]

  • Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. (2013, January 9). Retrieved from [Link]

  • An Overview of Automated GC/MS Identification by Steve Stein. (n.d.). NIST. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. (2025, March 10). SCION Instruments. Retrieved from [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023, February 21). MDPI. Retrieved from [Link]

  • The Beginner's Guide to Interpreting GC/MS Results. (2018, April 23). Innovatech Labs. Retrieved from [Link]

  • Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. (2017, June 22). PMC. Retrieved from [Link]

  • Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. (n.d.). PMC. Retrieved from [Link]

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Technical Support Center: Optimization of Column Chromatography for Polar Amino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography of polar amino compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered in the separation and purification of these often-tricky analytes. This guide is structured to provide both quick answers through FAQs and in-depth solutions in the troubleshooting section.

Frequently Asked Questions (FAQs)

What is the biggest challenge in the chromatography of polar amino compounds?

The primary challenge is achieving adequate retention on traditional reversed-phase (RP) columns.[1][2] Polar amino compounds have a high affinity for polar mobile phases (like water-rich eluents) and interact weakly with non-polar stationary phases (like C18), often leading to poor retention and elution in the solvent front.[2]

What are the main chromatographic techniques used for separating polar amino compounds?

There are several effective techniques, each with its own advantages:

  • Reversed-Phase Chromatography (RPC) with Derivatization: This is a common approach where the amino compounds are chemically modified (derivatized) to make them less polar and detectable by UV or fluorescence.[3][4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds. It utilizes a polar stationary phase and a high organic content mobile phase.[1][6][7][8]

  • Ion-Exchange Chromatography (IEX): This technique separates compounds based on their charge. Since amino acids are zwitterionic, their charge can be manipulated by adjusting the mobile phase pH, making IEX a powerful tool for their separation.[9][10][11][12]

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase, offering unique selectivity for polar and charged analytes.[1][13][14][15]

Why do my peaks for amino compounds often show tailing?

Peak tailing for basic amino compounds is a frequent issue, especially on silica-based columns.[16][17][18][19] It is often caused by secondary interactions between the positively charged amine groups and negatively charged residual silanol groups on the stationary phase surface.[19] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetric peak shape.[18]

My amino compound doesn't have a UV chromophore. How can I detect it?

Many amino acids and related compounds lack a UV-absorbing chromophore, making detection challenging.[3][5] Common solutions include:

  • Derivatization: Introducing a chromophore or fluorophore through a chemical reaction pre- or post-column.[3][4][5][20]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte, making it suitable for underivatized amino compounds.[21][22][23][24][25]

  • Mass Spectrometry (MS): MS is a highly sensitive and specific detection method that does not require a chromophore.

What is the difference between pre-column and post-column derivatization?
  • Pre-column derivatization involves reacting the analytes with a derivatizing reagent before injecting the sample onto the column.[3][4][20] The resulting derivatives are then separated.

  • Post-column derivatization involves separating the underivatized analytes on the column first, and then mixing the column effluent with a derivatizing reagent in a reaction coil before the detector.[9][10][20]

Each method has its own set of advantages and disadvantages regarding reaction conditions, by-products, and compatibility with different chromatographic modes.[20]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Retention of Polar Amino Compounds in Reversed-Phase HPLC

Symptoms: Your analyte elutes at or very near the void volume (t₀).

Causality: The analyte is too polar for the non-polar stationary phase and is not retained. This is a common issue with standard C18 columns and highly aqueous mobile phases.[1][2]

Solutions:

1. Switch to a More Appropriate Chromatographic Mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution for retaining highly polar compounds.[6][7][8] HILIC uses a polar stationary phase (e.g., unbonded silica, amide, or diol) with a mobile phase containing a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2][8][26]

    Workflow for Switching to HILIC:

    HILIC_Workflow Start Poor Retention in RP Select_Column Select HILIC Column (e.g., Amide, Silica, Diol) Start->Select_Column Prepare_MP Prepare Mobile Phase (High Acetonitrile, e.g., >80%) Select_Column->Prepare_MP Equilibrate Equilibrate Column (Longer time than RP) Prepare_MP->Equilibrate Inject Inject Sample Equilibrate->Inject Optimize Optimize Gradient (Increase aqueous content to elute) Inject->Optimize

    Caption: Workflow for transitioning from Reversed-Phase to HILIC.

  • Mixed-Mode Chromatography (MMC): Consider a column with both reversed-phase and ion-exchange characteristics.[1][13][14] This allows for multiple retention mechanisms, significantly enhancing the retention of polar and charged compounds without the need for ion-pairing reagents.[15]

2. Modify Your Reversed-Phase Method:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a modified stationary phase that is more compatible with highly aqueous mobile phases and can offer better retention for polar analytes compared to traditional C18 columns.

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid for basic amines) to the mobile phase. The reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the RP column. Note that ion-pairing reagents can be harsh on columns and may not be suitable for MS detection.

Issue 2: Asymmetric Peak Tailing of Basic Amino Compounds

Symptoms: Peaks have a pronounced tail, leading to poor resolution and inaccurate integration. The asymmetry factor (As) is significantly greater than 1.2.[19]

Causality: Secondary ionic interactions between protonated basic analytes and deprotonated residual silanol groups on the silica surface of the stationary phase.[16][18][19]

Solutions:

1. Mobile Phase Modification:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing their interaction with the positively charged amine.[19]

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Increase Buffer Concentration: A higher ionic strength can also help to shield the silanol interactions.

2. Stationary Phase Selection:

  • Use a High-Purity, Low-Activity Silica Column: Modern columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups.

  • Employ a Doubly Endcapped Column: These columns have undergone a more rigorous process to cap the residual silanol groups, reducing the potential for secondary interactions.[27]

Decision Tree for Troubleshooting Peak Tailing:

Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Lower_pH Lower pH to 2.5-3.5 with Formic or Acetic Acid Check_pH->Lower_pH No Check_Column Is the Column Modern & High Purity? Check_pH->Check_Column Yes Resolved Peak Shape Improved Lower_pH->Resolved Add_Competitor Add a Competing Base (e.g., 0.1% TEA) Add_Competitor->Resolved Check_Column->Add_Competitor Yes New_Column Switch to a High-Purity, Endcapped, or Hybrid Column Check_Column->New_Column No New_Column->Resolved

Sources

Technical Support Center: Troubleshooting Poor Yield in Reductive Amination for Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of amino alcohols via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring higher yields and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

Introduction to the Challenge

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. The transformation of a ketone, particularly a hydroxy-ketone, to an amino alcohol is a critical step in the synthesis of many pharmaceutical intermediates. However, this reaction is notoriously sensitive to reaction conditions, and poor yields are a frequent complaint. This guide will address the most common failure points in a direct, question-and-answer format, providing both mechanistic explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My primary side-product is the simple alcohol from the reduction of my starting ketone. How can I prevent this?

Answer:

This is the most common issue in reductive amination and points directly to a lack of chemoselectivity in your reducing agent. The goal is to reduce the in situ formed imine or iminium ion, which is more electrophilic than the starting ketone, without reducing the ketone itself.

Root Cause Analysis:

  • Overly Reactive Reducing Agent: Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) and, to a lesser extent, Sodium Borohydride (NaBH₄) can rapidly reduce the ketone before it has a chance to form the imine intermediate.[1][2][3] While NaBH₄ can be used, it often leads to a mixture of products if conditions are not carefully controlled.[1]

  • Slow Imine Formation: If the equilibrium for imine formation is unfavorable or slow, the reducing agent will have a higher concentration of the ketone to react with over time.

Solutions:

  • Select a Milder Reducing Agent: The key is to use a hydride donor that is selective for the protonated imine (iminium ion) over the ketone.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for one-pot reductive aminations. It is stable in mildly acidic conditions where imine formation is favorable and is less reactive towards ketones at this pH.[1][2][4][5] The protonated iminium ion is significantly more electrophilic and is readily reduced by NaBH₃CN.[3][6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is less toxic than NaBH₃CN and is also highly selective for imines over ketones.[7][8][9] It is particularly effective for reactions involving weakly basic amines.[8]

  • Optimize Reaction pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[1][5] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[1] Using a buffer, like an acetic acid/acetate system, can help maintain the optimal pH range.

  • Consider a Two-Step (Indirect) Procedure: For particularly stubborn substrates, you can separate the imine formation from the reduction.

    • Step 1: React the ketone and amine, often with a dehydrating agent (like molecular sieves) or by azeotropic removal of water (e.g., with a Dean-Stark trap) to drive the equilibrium towards the imine.

    • Step 2: Once imine formation is complete (monitored by TLC, GC, or NMR), add the reducing agent (now you can even use NaBH₄ as the ketone is already consumed).[1][9]

Workflow for Minimizing Ketone Reduction

G start Low Yield: Ketone Reduction is Major Side Product check_reagent What is your reducing agent? start->check_reagent strong_reagent Strong (e.g., LiAlH₄, NaBH₄) check_reagent->strong_reagent mild_reagent Mild (e.g., NaBH₃CN, STAB) check_reagent->mild_reagent switch_reagent Action: Switch to a milder, chemoselective reagent like NaBH(OAc)₃ (STAB) or NaBH₃CN. strong_reagent->switch_reagent check_pH Is the reaction pH controlled (4-6)? mild_reagent->check_pH switch_reagent->check_pH no_pH No check_pH->no_pH yes_pH Yes check_pH->yes_pH add_buffer Action: Add a buffer (e.g., AcOH) to maintain a mildly acidic pH. no_pH->add_buffer consider_indirect Yield still low? Consider an indirect method. yes_pH->consider_indirect add_buffer->consider_indirect indirect_protocol Action: Perform a two-step reaction. 1. Form imine with dehydration. 2. Add reducing agent. consider_indirect->indirect_protocol success Improved Yield of Amino Alcohol indirect_protocol->success

Troubleshooting ketone over-reduction.
Question 2: I'm observing significant amounts of a dialkylated amine byproduct. How can this be suppressed?

Answer:

This side reaction occurs when the desired secondary amino alcohol product, being a nucleophile itself, reacts with another molecule of the starting ketone to form a tertiary amine.

Root Cause Analysis:

  • Relative Reactivity: The newly formed secondary amine product is often more nucleophilic than the primary amine starting material.

  • Stoichiometry: If the ketone is present in excess or if the reaction is slow, the product has more opportunity to react further.

Solutions:

  • Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents).[5] This increases the probability that the ketone will encounter the starting amine rather than the product amine. However, be mindful that a large excess can complicate purification.

  • Slow Addition of the Ketone: If practical, adding the ketone slowly to a solution of the amine and the reducing agent can keep the instantaneous concentration of the ketone low, disfavoring the second alkylation.

  • Adopt a Stepwise (Indirect) Procedure: This is a very effective method to prevent dialkylation.[8][9]

    • Step 1: Form the imine from the starting ketone and primary amine.

    • Step 2: Isolate or directly use the crude imine in the reduction step. Since the initial ketone is consumed, it cannot react with the secondary amine product.

Question 3: My reaction is very slow or stalls completely, with mostly starting material remaining. What are the likely causes?

Answer:

A stalled reaction typically points to issues with the initial imine formation step, which is the rate-limiting step in many reductive aminations.

Root Cause Analysis:

  • Steric Hindrance: Highly substituted (bulky) ketones or amines can make the nucleophilic attack to form the hemiaminal intermediate sterically difficult.[10][11] This is a common issue when synthesizing hindered amines.

  • Unfavorable Equilibrium: The equilibrium between the ketone/amine and the imine/water heavily favors the starting materials.[7][12] Water produced during the reaction can hydrolyze the imine back to the starting materials.[12]

  • Incorrect pH: As mentioned, an incorrect pH can halt the reaction. If the medium is too acidic, the amine is non-nucleophilic; if too basic, the carbonyl is not sufficiently activated and the subsequent dehydration is slow.[1]

Solutions:

  • Remove Water: To shift the equilibrium toward the imine, water must be removed as it forms.

    • Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Azeotropic Removal: For reactions at higher temperatures, a Dean-Stark apparatus can be effective.

  • Use a Lewis Acid Catalyst: For sterically hindered or electron-rich (less reactive) ketones, a Lewis acid such as Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Zinc Chloride (ZnCl₂) can be added.[13] The Lewis acid coordinates to the carbonyl oxygen, making it significantly more electrophilic and facilitating the amine attack.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate of imine formation. Monitor carefully to avoid byproduct formation.

  • Re-evaluate pH: Confirm the pH of your reaction mixture is in the optimal 4-6 range. Using a buffered system is highly recommended.[5]

Core Reaction Mechanism: The pH Balancing Act

G cluster_0 Imine Formation (pH Dependent) cluster_1 Reduction Step Ketone Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R'NH₂ Amine Primary Amine (R'NH₂) Amine->Hemiaminal Imine Imine (R₂C=NR') Hemiaminal->Imine - H₂O (Dehydration) Imine->Hemiaminal + H₂O (Hydrolysis) Imine_reduce Imine H2O H₂O Iminium Iminium Ion (R₂C=N⁺HR') Imine_reduce->Iminium + H⁺ (from mild acid) Product Amino Alcohol Iminium->Product Reducer [H⁻] (e.g., STAB) Reducer->Product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Valinamide Scaffolds in HCV Protease Inhibition: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of peptidomimetic scaffolds based on the 2-amino-N-tert-butyl-3-methylbutanamide (L-Valine tert-butylamide) structure. It is intended for researchers, scientists, and drug development professionals engaged in antiviral therapeutic design, with a specific focus on Hepatitis C Virus (HCV) NS3/4A protease inhibitors. We will explore the mechanistic basis of inhibition, present comparative efficacy data from established therapeutics, and provide detailed protocols for assessing inhibitor performance.

Introduction: The Central Role of the HCV NS3/4A Protease

The Hepatitis C Virus (HCV) is a significant global health threat, with chronic infections often leading to severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] The virus replicates by translating its single-stranded RNA genome into a large polyprotein, which must be cleaved into individual, functional viral proteins. This critical processing step is performed by both host and viral proteases. The HCV non-structural protein 3/4A (NS3/4A) serine protease is essential for this process, responsible for cleaving the polyprotein at four specific junctions to release mature non-structural proteins required for viral replication.[2][3]

The indispensable nature of the NS3/4A protease makes it a prime target for direct-acting antiviral (DAA) therapies.[1][3] The development of potent, specific inhibitors that block the active site of this enzyme has revolutionized HCV treatment. Many of these inhibitors are peptidomimetic, designed to mimic the natural substrate of the protease. A common structural motif in these inhibitors is a scaffold derived from amino acids like valine, which serves as a crucial P2 element designed to interact with the S2 subsite of the protease's active site.[4] The compound 2-amino-N-tert-butyl-3-methylbutanamide , a derivative of L-valine, represents such a foundational P2 scaffold.

This guide will analyze the efficacy of this valinamide scaffold by comparing it to clinically successful, structurally related inhibitors of the HCV NS3/4A protease.

Mechanism of Action: Peptidomimetic Inhibition of a Serine Protease

The HCV NS3/4A protease is a chymotrypsin-like serine protease. Its catalytic activity depends on a characteristic catalytic triad of amino acids (Serine-139, Histidine-57, and Aspartate-81) within the enzyme's active site.[2] Peptidomimetic inhibitors are designed to fit snugly into this active site, preventing the natural viral polyprotein from binding and being cleaved.

The interaction is highly specific, with different parts of the inhibitor (designated P1, P2, P3, etc.) binding to corresponding pockets (S1, S2, S3, etc.) in the protease. The P2 moiety is particularly important for achieving high potency and selectivity. Valine and its analogs, like tert-leucine, are effective P2 scaffolds because their bulky, hydrophobic side chains make favorable contact with the predominantly hydrophobic S2 binding pocket of the NS3/4A protease.[4]

The diagram below illustrates the general mechanism of a peptidomimetic inhibitor binding to the NS3/4A active site, highlighting the key role of the P2 scaffold.

G cluster_0 HCV NS3/4A Protease Active Site cluster_1 Peptidomimetic Inhibitor S1 S1 Pocket S2 S2 Pocket (Hydrophobic) S3 S3 Pocket CatalyticTriad Catalytic Triad (Ser-His-Asp) P1 P1 Group P1->S1 Binding P2 P2 Scaffold (e.g., Valinamide) P2->S2 Key Hydrophobic Interaction P3 P3 Group P3->S3 Binding Warhead Warhead (Binds Catalytic Triad) Warhead->CatalyticTriad Inhibition

Caption: Binding of a peptidomimetic inhibitor to the HCV NS3/4A active site.

Comparative Efficacy of P2 Scaffold-Based Inhibitors

The following table summarizes the reported efficacy (IC₅₀) of these drugs against the wild-type HCV NS3/4A protease. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, with lower values indicating higher potency.

InhibitorP2-like ScaffoldTargetIC₅₀ (nM)GenotypeReference
Simeprevir MacrocyclicHCV NS3/4A Protease4.31b[1]
Paritaprevir MacrocyclicHCV NS3/4A Protease11b[4]
Grazoprevir MacrocyclicHCV NS3/4A Protease0.0351a[4]

This data clearly demonstrates that incorporating a valine-like scaffold within a more complex, often macrocyclic, structure leads to inhibitors with exceptionally high potency, reaching the picomolar range in the case of Grazoprevir. The 2-amino-N-tert-butyl-3-methylbutanamide moiety provides a critical hydrophobic interaction in the S2 pocket, but optimal efficacy is achieved through further structural enhancements at the P1 and P3 positions and the inclusion of a "warhead" group that interacts directly with the catalytic triad.

Experimental Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay

To determine the IC₅₀ values for novel inhibitors based on the valinamide scaffold, a robust enzymatic assay is required. The following is a standard, field-proven protocol based on Förster Resonance Energy Transfer (FRET).

Objective: To measure the inhibitory potency (IC₅₀) of a test compound against recombinant HCV NS3/4A protease.

Principle: A synthetic peptide substrate contains a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. When the NS3/4A protease cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to enzyme activity.

Materials:
  • Recombinant HCV NS3/4A Protease (Genotype 1b)

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol, 0.1% n-Octyl-β-D-glucoside

  • Test Compound (e.g., 2-amino-N-tert-butyl-3-methylbutanamide derivative) dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Simeprevir)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Workflow Diagram:

Caption: Workflow for an in-vitro HCV NS3/4A protease FRET assay.

Step-by-Step Procedure:
  • Compound Plating:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the diluted compound, DMSO vehicle control, and positive control inhibitor into a 384-well assay plate.

  • Enzyme Addition:

    • Prepare a working solution of the NS3/4A protease in assay buffer to a final concentration of approximately 2 nM.

    • Dispense 10 µL of the enzyme solution into each well containing the test compounds and controls.

    • Dispense 10 µL of assay buffer without enzyme into "blank" wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for accurately measuring the potency of slow-binding inhibitors.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the FRET substrate in assay buffer to a final concentration of 100 nM.

    • Add 10 µL of the substrate solution to all wells to start the reaction. The final volume should be 20 µL.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Ex: 485 nm, Em: 535 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (rate) by determining the linear slope of the fluorescence signal over time.

    • Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Blank) / (Rate_Vehicle - Rate_Blank))

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-amino-N-tert-butyl-3-methylbutanamide structure represents a validated and highly effective P2 scaffold for targeting the S2 subsite of the HCV NS3/4A protease. While likely serving as a synthetic intermediate rather than a final inhibitor, its core structure is foundational to some of the most potent anti-HCV drugs developed to date. Comparative analysis with clinically approved drugs like Grazoprevir, Paritaprevir, and Simeprevir demonstrates that while the P2 interaction is critical, achieving picomolar to low-nanomolar efficacy requires extensive optimization across the entire peptidomimetic scaffold, often involving macrocyclization to constrain the molecule into an optimal binding conformation.

For researchers in the field, this valinamide core remains a valuable starting point for the design of novel protease inhibitors. Future efforts should focus on exploring novel P1 and P3 groups and innovative macrocyclic linkers to enhance potency, broaden genotypic coverage, and overcome potential drug resistance mutations. The experimental protocols provided herein offer a robust framework for validating the efficacy of such new chemical entities.

References

  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega. [Link]

  • Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Inhibitors Targeting the Hepatitis C Virus NS3 Protease. DiVA portal. [Link]

  • L-Valine tert.butyl amide | C9H20N2O | CID 7020205 - PubChem. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors. DiVA portal. [Link]

  • Synthesis of BILN 2061, a HCV NS3 protease inhibitor with proven antiviral effect in humans. ResearchGate. [Link]

  • Synthesis and SAR of potent inhibitors of the Hepatitis C virus NS3/4A protease: Exploration of P2 quinazoline substituents. ResearchGate. [Link]

  • HCV NS3-4A Serine Protease. National Center for Biotechnology Information. [Link]

  • HCV NS3/4A protease and its emerging inhibitors. MedCrave online. [Link]

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Comparison Guide: Quantitative Analysis of 2-amino-N-tert-butyl-3-methylbutanamide in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-amino-N-tert-butyl-3-methylbutanamide (commonly known as Valine tert-butylamide or Val-tBu ) is a critical small-molecule marker in forensic toxicology and drug metabolism. It serves as the primary hydrolysis metabolite for a specific subclass of synthetic cannabinoid receptor agonists (SCRAs), including AB-PINACA , AB-FUBINACA , and AB-CHMINACA .

Detecting the parent drugs in biological matrices is often difficult due to rapid metabolism. Consequently, quantifying the stable amide hydrolysis product (Val-tBu) provides a retrospective window into exposure. However, its low molecular weight (172.27 g/mol ), high polarity, and lack of UV-active chromophores make it an analytical challenge.

Chemical Profile[1][2][3][4][5][6][7][8]
  • CAS: 56766-03-1 (L-isomer)

  • Formula: C9H20N2O

  • Molecular Weight: 172.27 g/mol

  • pKa: ~9.6 (Amine), making it basic and positively charged at physiological pH.

  • LogP: ~1.38 (Moderately lipophilic due to the t-butyl group, but the amine increases water solubility).

Comparative Analysis of Analytical Platforms

The following table contrasts the three primary methodologies available for quantifying Val-tBu. LC-MS/MS is the recommended Gold Standard for sensitivity and throughput.

FeatureMethod A: LC-MS/MS (Triple Quad) Method B: GC-MS (EI) Method C: LC-HRMS (Q-TOF/Orbitrap)
Primary Use Routine Quantitation (Gold Standard) Confirmatory Analysis / Low BudgetScreening / Metabolite ID
Sample Prep Protein Precip. (PP) or SPELLE + Derivatization (Required)PP or SPE
Sensitivity (LOQ) 0.05 – 0.5 ng/mL 5 – 20 ng/mL1 – 5 ng/mL
Selectivity High (MRM transitions)High (Retention time + Fragment fingerprint)Very High (Exact mass <5ppm)
Throughput High (5–8 min run)Low (30 min run + 60 min derivatization)Medium
Limitations Matrix effects (ion suppression)Labor-intensive; moisture sensitiveLower sensitivity than TQ; larger data files

Deep Dive: The "Gold Standard" Protocol (LC-MS/MS)

This section details the optimized workflow for quantifying Val-tBu in human plasma or urine.

A. Experimental Logic (The "Why")
  • Extraction: We utilize Mixed-Mode Cation Exchange (MCX) SPE . Since Val-tBu is a base (amine), it retains on the cation exchange sorbent at acidic pH while neutrals and acids are washed away. This yields a cleaner extract than simple protein precipitation, essential for achieving sub-ng/mL sensitivity.

  • Chromatography: A C18 column with high aqueous stability (e.g., Waters HSS T3 or Phenomenex Kinetex XB-C18) is chosen to retain the polar amine headgroup while resolving it from early-eluting matrix salts.

  • Internal Standard: Use Valine-t-butylamide-d9 (synthesized or custom ordered) or a structural analog like Valinamide if isotopologues are unavailable.

B. Step-by-Step Workflow
1. Sample Preparation (MCX SPE)
  • Aliquot: Transfer 200 µL of plasma/urine to a tube.

  • ISTD Addition: Spike with 20 µL of Internal Standard (100 ng/mL).

  • Acidification: Add 200 µL of 4% Phosphoric Acid (

    
    ) to ionize the amine (
    
    
    
    ).
  • Condition SPE: Condition MCX cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Load: Load the acidified sample. Flow rate < 1 mL/min.[1]

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acids).

  • Wash 2: 1 mL Methanol (removes neutrals/hydrophobics).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

2. LC-MS/MS Conditions
  • System: Agilent 6495 or Sciex 6500+ Triple Quad.

  • Column: Kinetex 2.6µm XB-C18 (100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.5 min: 95% B

    • 5.6 min: 5% B (Re-equilibrate for 2 min).

3. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 173.2

    
    
    
AnalytePrecursor (

)
Product (

)
Collision Energy (V)RoleMechanism
Val-tBu 173.272.1 20QuantifierValine Immonium Ion
Val-tBu 173.2117.1 15QualifierLoss of isobutene (t-butyl)
Val-tBu 173.257.1 25Qualifiert-Butyl cation

Visualizations

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision matrix and physical flow of the sample through the MCX extraction process.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Acidify Acidification (H3PO4, pH ~2) Target: R-NH3+ Sample->Acidify Protein Precip SPE_Load SPE Load (MCX) Cation Exchange Acidify->SPE_Load Bind Amine Wash_Acid Wash 1: Acidic Removes Proteins SPE_Load->Wash_Acid Waste Wash_Org Wash 2: Methanol Removes Neutrals Wash_Acid->Wash_Org Waste Elute Elution (5% NH4OH in MeOH) Target: Neutralize & Release Wash_Org->Elute Collect LCMS LC-MS/MS (ESI+ MRM) Elute->LCMS Inject

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of the basic Val-tBu metabolite.

Diagram 2: Mass Spectral Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting interference.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 173.2 Intermediate Amide Cleavage [Valine-Amide]+ m/z 117.1 Precursor->Intermediate - Isobutene (56 Da) Product2 t-Butyl Cation (Qualifier) m/z 57.1 Precursor->Product2 Direct Cleavage Product1 Immonium Ion (Quantifier) m/z 72.1 Intermediate->Product1 - Amide/CO (45 Da)

Caption: ESI+ Fragmentation pathway. The m/z 72.1 immonium ion is the most stable quantifier.

Method Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the method must meet FDA/EMA bioanalytical guidelines.

Key Validation Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Linearity

(Weighted

)
Check internal standard stability; ensure saturation isn't occurring at high end.
Recovery > 70% (Consistent)If low, ensure elution solvent pH > 10 (use fresh Ammonium Hydroxide).
Matrix Effect

If suppression occurs (>15%), switch to a longer column or slower gradient to separate phospholipids.
Carryover < 20% of LLOQUse a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
Common Pitfalls
  • Isobaric Interferences: Leucine tert-butylamide is a structural isomer. While less common in SCRA metabolism, it can co-elute. The C18 column usually separates these (Valine elutes earlier than Leucine).

  • Solvent Contamination: Tert-butyl amines can sometimes be found in low-grade plasticware. Always use glass vials for the final extract.

References

  • World Health Organization (WHO). (2017). Critical Review Report: AB-PINACA, AB-FUBINACA.[2] Expert Committee on Drug Dependence. Link

  • Wohlfarth, A., et al. (2015). "Metabolite profiling of the synthetic cannabinoids AB-PINACA and 5F-AB-PINACA." Journal of Analytical Toxicology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Synthetic cannabinoids: Analytical methodologies.[3][4]Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11533267 (Valine tert-butylamide). Link

Sources

N-Methylation: A Strategic Tool for Optimizing Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assessing the Impact of N-Methylation on Drug-Like Properties

In the intricate process of drug discovery and development, the journey of a potential therapeutic agent from administration to its target site is fraught with metabolic and physiological barriers. A key strategy in navigating these challenges is the structural modification of lead compounds to enhance their pharmacokinetic profiles. Among these modifications, N-methylation—the addition of a methyl group to a nitrogen atom—stands out as a subtle yet powerful tool for medicinal chemists. This guide provides an in-depth comparison of how N-methylation can influence the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, supported by experimental data and detailed protocols for assessing these effects.

The Rationale Behind N-Methylation: More Than Just a Methyl Group

N-methylation is frequently employed to improve the pharmacological effect of a compound, sometimes by enabling it to fill an additional pocket in an enzyme's binding site.[1] However, its impact extends far beyond target engagement, often inducing significant changes in a molecule's physicochemical properties that dictate its pharmacokinetic fate.[1] By masking a hydrogen bond donor, N-methylation can significantly alter a compound's solubility, lipophilicity, and metabolic stability, thereby influencing its journey through the body.[1]

For instance, removing a hydrogen bond donor can reduce recognition by transporters, which in turn can significantly improve a compound's absorption.[1] This seemingly minor chemical alteration, adding only 14 units of molar mass, can be the pivotal change that transforms a promising compound with poor drug-like properties into a viable clinical candidate.[1]

I. Absorption: Enhancing Permeability Across Biological Membranes

A drug's ability to be absorbed, particularly after oral administration, is a critical determinant of its bioavailability. N-methylation can profoundly influence this process by altering a molecule's permeability across the intestinal epithelium.

The Mechanistic Impact of N-Methylation on Permeability

N-methylation can enhance permeability through several mechanisms:

  • Reduced Hydrogen Bonding: By replacing a hydrogen atom on a nitrogen with a methyl group, the molecule's ability to form hydrogen bonds with the aqueous environment is reduced. This decreases the energetic cost of desolvation, a necessary step for a molecule to partition from the aqueous intestinal lumen into the lipophilic cell membrane.[2]

  • Increased Lipophilicity: The addition of a hydrophobic methyl group generally increases a molecule's lipophilicity, which can favor its partitioning into and diffusion across the lipid bilayers of cell membranes.[3]

  • Conformational Changes: N-methylation can induce conformational changes that may favor a more "membrane-permeable" shape. For example, in peptides, N-methylation can promote the formation of intramolecular hydrogen bonds, effectively shielding polar groups and presenting a more lipophilic face to the cell membrane.[4]

Comparative Analysis of Permeability: N-Methylated vs. Non-Methylated Analogs

The following table summarizes experimental data from studies comparing the permeability of N-methylated and their corresponding non-methylated parent compounds.

Compound PairAssayPermeability (Papp) of Non-Methylated Analog (cm/s)Permeability (Papp) of N-Methylated Analog (cm/s)Fold IncreaseReference
Cyclic HexapeptidesCaco-2< 1 x 10⁻⁶> 1 x 10⁻⁵>10[5]
N-SulfonylhydrazonesPAMPALow (not specified)High (not specified)-[6]
HIV FSS-binding compoundsFlow CytometryLower fluorescence intensityHigher fluorescence intensity-[7]

Note: Papp stands for apparent permeability coefficient. A higher Papp value indicates greater permeability.

Experimental Protocols for Assessing Permeability

Two widely used in vitro models for predicting intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Workflow: Permeability Assessment

G cluster_0 Compound Preparation cluster_1 In Vitro Permeability Assays cluster_2 Data Analysis prep Prepare stock solutions of N-methylated and non-methylated analogs caco2 Caco-2 Permeability Assay prep->caco2 Apical to Basolateral Basolateral to Apical pampa PAMPA prep->pampa analysis Quantify compound concentration (LC-MS/MS) caco2->analysis pampa->analysis papp Calculate Papp values analysis->papp compare Compare permeability of analogs papp->compare

Caption: Workflow for assessing the impact of N-methylation on permeability.

This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. It assesses both passive diffusion and active transport mechanisms.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until a confluent monolayer is formed, typically for 21 days.[8] The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).[8][9]

  • Compound Preparation: Prepare dosing solutions of the N-methylated and non-methylated compounds in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10]

  • Transport Experiment (Apical to Basolateral):

    • Rinse the cell monolayer with pre-warmed transport buffer.[8]

    • Add the compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[8]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.[10]

  • Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.[9]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for active efflux transporters.

PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane, providing a high-throughput method to assess a compound's intrinsic permeability.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).[11]

  • Compound Preparation: Prepare solutions of the N-methylated and non-methylated compounds in a buffer at a relevant pH (e.g., pH 7.4).[11]

  • Assay Setup:

    • Fill the acceptor plate wells with buffer.[11]

    • Add the compound solutions to the donor plate wells.[11]

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".[12]

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 5 to 24 hours).[2][11]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.[2]

  • Data Analysis: Calculate the permeability coefficient (Pe).

II. Distribution: Modulating Lipophilicity and Plasma Protein Binding

Once a drug enters systemic circulation, its distribution to various tissues and organs is influenced by its lipophilicity and its propensity to bind to plasma proteins.

The Influence of N-Methylation on Lipophilicity (LogP/LogD)

Lipophilicity is a key physicochemical property that affects not only permeability but also distribution, metabolism, and excretion. It is commonly expressed as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

N-methylation typically increases lipophilicity by adding a non-polar methyl group.[1] However, the overall effect can be complex and depends on the molecular context. For instance, N-methylation of secondary amides can lead to an increase in LogD, but in some cases, particularly with amides derived from aromatic acids and anilines, a significant reduction in LogD is observed due to conformational changes.[1]

Comparative LogD Values:

Compound ClassChange upon N-methylationConsequenceReference
Secondary amides (aliphatic acids)Small increase in solubility, higher LogDIncreased lipophilicity[1]
Secondary amides (aromatic acids)More pronounced solubility increase, less impact on LogDFavorable for absorption[1]
Aromatic ureasIncreased conformational freedom, increased solubility despite increased lipophilicityImproved solubility[1]
Secondary aminesLittle impact on solubility, increased LogDIncreased lipophilicity[1]
Experimental Determination of LogP/LogD

The "shake-flask" method is the traditional way to determine LogP/LogD.

Step-by-Step Protocol:

  • System Preparation: Prepare a two-phase system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for LogD).[13]

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases.

  • Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.[13]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).[13]

  • Calculation: Calculate LogP or LogD as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[14]

Impact on Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target. Generally, only the unbound (free) fraction of a drug is pharmacologically active. N-methylation can influence protein binding by altering a molecule's lipophilicity and conformational properties. Increased lipophilicity often leads to increased plasma protein binding.

III. Metabolism: Enhancing Stability and Modulating Clearance

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major route of drug elimination. N-methylation can be a strategic modification to block metabolic "soft spots" and enhance a compound's metabolic stability.

N-Methylation as a Metabolic Blocker

If an N-H group is a primary site of metabolism (e.g., through N-dealkylation or oxidation), converting it to an N-CH3 group can prevent or slow down this metabolic pathway, thereby increasing the drug's half-life and exposure.[6] For example, in the case of enzalutamide, deuteration of the N-methyl group to attenuate N-demethylation led to a significant increase in exposure in rats.[15]

Comparative Metabolic Stability

The following table shows examples of how N-methylation can affect metabolic stability in liver microsomes.

Compound PairIn Vitro SystemHalf-life (t½) of Non-Methylated Analog (min)Half-life (t½) of N-Methylated Analog (min)OutcomeReference
Enzalutamide vs. d3-EnzalutamideRat Liver MicrosomesShorterLonger (CLint 49.7% lower)Increased stability[15]
N-SulfonylhydrazonesRat Liver MicrosomesMetabolized via hydrolysisMetabolized by CYP enzymesAltered metabolic pathway[6]
MIDD0301 and MIDD0301SHuman and Mouse Liver MicrosomesStable for at least 2 hoursStable for at least 2 hoursNo significant change[16]

Note: CLint refers to intrinsic clearance. A lower CLint value indicates greater metabolic stability.

Experimental Protocol for In Vitro Liver Microsomal Stability Assay

This assay assesses the rate of metabolism of a compound by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

Experimental Workflow: Metabolic Stability Assessment

G cluster_0 Assay Setup cluster_1 Incubation and Sampling cluster_2 Data Analysis prep Prepare incubation mixtures: - Liver microsomes - Test compounds - Buffer initiate Initiate reaction by adding NADPH cofactor prep->initiate incubate Incubate at 37°C initiate->incubate sample Collect samples at different time points incubate->sample quench Quench reaction with cold acetonitrile sample->quench analysis Quantify remaining parent compound (LC-MS/MS) quench->analysis calculate Calculate half-life (t½) and intrinsic clearance (CLint) analysis->calculate compare Compare stability of analogs calculate->compare

Caption: Workflow for assessing the impact of N-methylation on metabolic stability.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of the test compounds (N-methylated and non-methylated), and a solution of the NADPH cofactor.[17]

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (from human or other species), and the test compound. Pre-incubate the mixture at 37°C.[18]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.[17] A control incubation without NADPH should also be run to assess non-CYP mediated degradation.[19]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[18]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the remaining parent compound.[18]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this line, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[18]

IV. Excretion and In Vivo Pharmacokinetics

The ultimate assessment of N-methylation's impact on pharmacokinetic properties requires in vivo studies in animal models. These studies provide a comprehensive picture of how the compound is absorbed, distributed, metabolized, and excreted in a living system.

In Vivo Pharmacokinetic Studies

Typically conducted in rodents (mice or rats), these studies involve administering the N-methylated and non-methylated compounds and then collecting blood samples at various time points to measure the drug concentration.[20]

Key Pharmacokinetic Parameters Determined:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t½: Half-life, the time it takes for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

General Protocol for a Rodent Pharmacokinetic Study
  • Animal Dosing: Administer the test compounds to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).[21]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via methods such as tail vein or saphenous vein sampling.[22]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[23]

  • Pharmacokinetic Analysis: Use specialized software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Conclusion: A Judicious Application of a Powerful Tool

N-methylation is a versatile and effective strategy in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates. By strategically introducing a methyl group, researchers can improve a compound's permeability, modulate its lipophilicity, block metabolic liabilities, and ultimately increase its bioavailability and in vivo exposure. However, the effects of N-methylation are highly context-dependent, and a thorough experimental evaluation is crucial to understand its impact on the overall ADME profile. The comparative in vitro and in vivo assays outlined in this guide provide a robust framework for assessing these changes and making informed decisions in the drug discovery and development process.

References

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  • Methyl-Containing Pharmaceuticals. (2024). Molecules, 29(9), 2056. [Link]

  • Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets. (2021). Journal of proteome research, 20(4), 1856–1867. [Link]

  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2016). Molecules (Basel, Switzerland), 21(7), 896. [Link]

  • Modification in Protein Properties by Methylation. (2021). Journal of Proteomics & Bioinformatics, 14(11), 1000552. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-Amino-N-tert-butyl-3-methylbutanamide

[1][2]

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 2-amino-N-tert-butyl-3-methylbutanamide (also known as N-tert-butylvalinamide). As a chiral auxiliary and pharmaceutical intermediate, this compound requires specific handling to prevent environmental contamination and ensuring regulatory compliance under RCRA (US) and REACH (EU) standards.

Critical Directive: While this specific compound is not P-listed or U-listed under US EPA regulations, it must be managed as Hazardous Chemical Waste due to its organic nature, potential basicity, and biological activity. Under no circumstances should this material be disposed of via sanitary sewer systems or regular trash.

Chemical Data Summary
ParameterDetail
Chemical Name 2-amino-N-tert-butyl-3-methylbutanamide
Common Synonyms N-tert-butylvalinamide; ABMB
CAS Number 69981-34-6 (R-isomer) / Varies by stereochemistry
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Physical State White to off-white solid (crystalline powder)
Acidity/Basicity Weakly Basic (Amine functionality)
Solubility Soluble in organic solvents (MeOH, DMSO); sparingly soluble in water

Hazard Assessment & Safety Pre-Requisites

Before initiating disposal, operators must validate the safety profile. As an amino-amide, the primary risks are irritation and potential sensitization.

GHS Hazard Classification (Conservative Estimate):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Nitrile Gloves: Minimum 0.11mm thickness (Standard lab grade).

  • Safety Glasses: ANSI Z87.1 compliant with side shields.

  • Lab Coat: Cotton/Poly blend, fully buttoned.

  • Respiratory Protection: Handling large quantities (>50g) requires a fume hood or N95 particulate respirator.

Operational Disposal Protocol

The disposal pathway is determined by the physical state of the waste. Follow the logic below to select the correct stream.

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applies to: Expired reagent, spill cleanup materials, contaminated weigh boats/gloves.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

  • Packaging:

    • Place the material in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

    • Double-bag the waste to prevent rupture during transport.

    • Seal with tape or a zip-tie.

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write "2-amino-N-tert-butyl-3-methylbutanamide" (No abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applies to: Material dissolved in solvents like Methanol, Dichloromethane, or DMSO.

  • Stream Selection:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste stream.

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone, Ethyl Acetate): Dispose in Non-Halogenated Organic stream.

  • pH Verification (Self-Validating Step):

    • Why: Amines are basic. Mixing high concentrations with acidic waste streams can generate heat.[3]

    • Action: Check pH using a dipstick. If pH > 10, neutralize slowly with dilute acid (e.g., 1M HCl) only if your facility's protocol requires neutral waste. Otherwise, note "Basic Organic Solution" on the tag.

  • Container: Use an amber glass bottle or HDPE carboy. Ensure the cap is vented if there is any risk of off-gassing (unlikely for this stable amide, but good practice).

Regulatory Compliance Logic (RCRA)

To ensure audit-readiness, use the following classification logic for your waste manifest.

  • Listed Waste Status: This compound is NOT on the EPA P-list (Acutely Toxic) or U-list (Toxic).

  • Characteristic Waste Status:

    • If pure solid: Not ignitable, corrosive, or reactive. Classified as Non-Regulated Chemical Waste (state dependent) or General Organic Debris .

    • If in solvent: The waste code is driven by the solvent (e.g., D001 for Ignitable Methanol, F002 for Spent Halogenated Solvents).

  • Satellite Accumulation Area (SAA):

    • Waste must remain in the lab (SAA) until the container is full or 3 days have passed since filling.

    • Container must remain closed at all times except when adding waste.

Visual Decision Workflow

The following diagram illustrates the decision-making process for disposing of 2-amino-N-tert-butyl-3-methylbutanamide to ensure segregation integrity.

DisposalWorkflowStartWaste Generation:2-amino-N-tert-butyl-3-methylbutanamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Wipes, Gloves)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Dissolved in Solvent)StateCheck->LiquidPath LiquidSolidBinSolid Organic Waste DrumLabel: 'Toxic/Irritant'SolidPath->SolidBinHalogenCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->HalogenCheckHaloWasteHalogenated Waste Carboy(Code: F002)HalogenCheck->HaloWaste YesNonHaloWasteNon-Halogenated Organic Carboy(Code: D001/F003)HalogenCheck->NonHaloWaste NoVerificationFINAL CHECK:1. Cap Secured2. Tag Filled Out3. No Oxidizers PresentSolidBin->VerificationHaloWaste->VerificationNonHaloWaste->Verification

Figure 1: Decision matrix for segregating amino-amide waste streams based on physical state and solvent composition.

Emergency Contingencies

Accidental Spillage
  • Evacuate: If a large amount (>100g) of fine powder is airborne, evacuate the immediate area to let dust settle.

  • PPE Up: Don safety goggles, nitrile gloves, and a dust mask (N95).

  • Containment:

    • Solids: Gently sweep up using a dustpan and brush. Avoid raising dust.[1][2][4][5][6] Place in a bag labeled "Spill Debris - Hazardous."

    • Liquids: Absorb with vermiculite or standard spill pads. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Clean: Wipe the surface with a soap and water solution. The amide is sparingly soluble in water but will eventually emulsify with soap.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[7][4][6] Remove contact lenses.[7][1][2][6]

  • Skin Contact: Wash with soap and water.[7] If irritation persists (Redness/Itching), seek medical attention.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • PubChem. "Compound Summary: 2-Amino-N-tert-butyl-3-methylbutanamide." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Personal protective equipment for handling 2-amino-N-tert-butyl-3-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

2-amino-N-tert-butyl-3-methylbutanamide (often referred to as Valine tert-butyl amide ) is a critical chiral intermediate used frequently in the synthesis of protease inhibitors (e.g., Telaprevir). Unlike its Boc-protected precursors, the free amine functionality presents specific handling challenges regarding basicity, potential sensitization, and static charge accumulation.

The Safety Philosophy: Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer . While many amino acid amides are classified as "low hazard," the free primary amine group increases the risk of chemical burns to mucous membranes and sensitization upon repeated exposure.

The Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Class

-Amino Amide
Basic character; potential to form caustic solutions.
Physical State Crystalline SolidHigh risk of dust generation; prone to static charge.
Reactivity NucleophilicReacts vigorously with acid chlorides, anhydrides, and strong oxidizers.
Toxicology Irritant (Predicted)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to balance protection with dexterity . The primary route of exposure is inhalation of dust during weighing and dermal contact during solubilization.

A. Hand Protection (Glove Logic)

Standard: Nitrile (0.11 mm / 4-5 mil). Rationale: Amino acid amides do not rapidly permeate nitrile. However, the solvent is the weak link.

Solvent SystemRecommended GloveBreakthrough TimeProtocol
Solid Handling Nitrile (Standard) >480 minChange if punctured.
Aqueous/Alcohol Nitrile (Standard) >480 minStandard lab hygiene.
DCM / Chloroform PVA or Laminate >240 minDouble Glove: Laminate (inner) + Nitrile (outer) for dexterity.
DMF / DMSO Butyl Rubber >480 minStandard Nitrile degrades rapidly; double glove if Butyl unavailable.

Critical Check: Always inspect gloves for pinholes by inflating them with air (pneumatic test) prior to handling stock solutions >1 M.

B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Outside Hood):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for free amines due to the risk of caustic dust entering the eye from the side.

    • Lungs: N95 or P100 Particulate Respirator. Required only if weighing outside a hood or if the powder is electrostatically active and "flighty."

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental workflow to prevent exposure before it happens.

Phase 1: Weighing & Transfer (The High-Risk Step)

Risk: Inhalation of dust and static discharge.

  • Static Neutralization: This solid is prone to static cling. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Draft Shielding: perform weighing inside a balance enclosure or a fume hood with the sash lowered to the working height.

  • The "Wet Transfer" Method:

    • Do not dump the powder into the reaction vessel.

    • Instead, pre-dissolve the solid in the weighing boat or a small vial using the reaction solvent (e.g., THF, MeOH) before transfer. This eliminates dust generation during the addition step.

Phase 2: Solubilization & Reaction

Risk: Exothermic reaction and splashing.

  • Solvent Addition: Add solvent slowly. While the heat of solution is generally low, the formation of salts (if adding acid) will be exothermic.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. Free amines can absorb atmospheric CO₂ to form carbamates, altering stoichiometry and potentially crusting valves.

Phase 3: Cleanup & Decontamination[8]
  • Acid Wash: Wipe down the balance area and hood surface with a dilute acid solution (e.g., 1% Acetic Acid or dilute HCl) followed by water. This converts the residual amine into a water-soluble, non-volatile salt.

  • Solvent Wipe: Finish with an ethanol wipe to remove organic residues.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the solvent system used.

PPE_Selection Start Handling 2-amino-N-tert-butyl-3-methylbutanamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Identify Solvent System Liquid->Solvent Hood Inside Fume Hood? DustRisk->Hood Yes PPE_Solid_Std PPE: Nitrile Gloves + Safety Glasses + Lab Coat DustRisk->PPE_Solid_Std No (Wet Transfer) Hood->PPE_Solid_Std Yes PPE_Solid_High PPE: Nitrile Gloves + Goggles + N95 Respirator Hood->PPE_Solid_High No (Open Bench) Aqueous Aqueous / Alcohols / THF Solvent->Aqueous Halogenated DCM / Chloroform Solvent->Halogenated Polar DMF / DMSO Solvent->Polar PPE_Liq_Std PPE: Nitrile Gloves (Standard) Aqueous->PPE_Liq_Std PPE_Liq_Double PPE: Double Glove (Laminate Inner / Nitrile Outer) Halogenated->PPE_Liq_Double PPE_Liq_Butyl PPE: Butyl Rubber or Double Nitrile (Change <15m) Polar->PPE_Liq_Butyl

Caption: Logic flow for selecting appropriate glove and respiratory protection based on physical state and solvent compatibility.

Emergency Response & Disposal

Accidental Exposure[10]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4] Amines are alkaline; do not wait for pain to subside. Hold eyelids open.

  • Skin Contact: Wash with soap and copious water.[1][2][5][6] Do not use ethanol (it may increase skin absorption).

  • Spill Cleanup:

    • Cover spill with a solid absorbent (vermiculite or sand).

    • If powder: Dampen slightly with oil or solvent to prevent dust, then sweep.

    • Wipe area with dilute acetic acid to neutralize.

Waste Disposal[2][4][6]
  • Classification: Non-hazardous organic waste (unless mixed with hazardous solvents).

  • Stream: Segregate into High BTU / Organic Waste containers.

  • Nitrogen Content: Ensure the waste tag explicitly lists "Aliphatic Amine" as this affects incineration parameters at the disposal facility.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6950785 (Valine tert-butyl amide). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Handling Amines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.